molecular formula C9H13NO B14249696 1-(Butan-2-yl)pyridin-2(1H)-one CAS No. 228103-65-9

1-(Butan-2-yl)pyridin-2(1H)-one

Número de catálogo: B14249696
Número CAS: 228103-65-9
Peso molecular: 151.21 g/mol
Clave InChI: IORCLMWWQWCYOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Butan-2-yl)pyridin-2(1H)-one is a chemical compound based on the pyridin-2(1H)-one scaffold, a structure of high interest in medicinal chemistry and pharmaceutical research . This scaffold is a key structural motif in the development of novel heteroaromatic compounds with potent biological activities . Specifically, 3,5-disubstituted pyridin-2(1H)-ones have been identified as promising agents in structure-activity relationship (SAR) studies targeting chronic pain conditions . Researchers are actively investigating these compounds for their potential to inhibit cutaneous mechanical allodynia (MA), a common and debilitating symptom of chronic pain where normally non-painful stimuli cause pain . The pyridin-2(1H)-one core allows for diverse structural modifications, enabling the exploration of essential structural requirements for analgesic efficacy, such as the role of hydrogen bond donors and the impact of various substituents . As such, 1-(Butan-2-yl)pyridin-2(1H)-one serves as a valuable building block or intermediate for synthetic chemists and pharmacologists aiming to develop new chemical entities that enhance the understanding of pain physiology and identify novel therapeutic approaches with potentially fewer side-effects than current treatments . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Intended Use & Handling: This product is strictly for research use in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material using appropriate personal protective equipment and engineering controls, such as a chemical fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

228103-65-9

Fórmula molecular

C9H13NO

Peso molecular

151.21 g/mol

Nombre IUPAC

1-butan-2-ylpyridin-2-one

InChI

InChI=1S/C9H13NO/c1-3-8(2)10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3

Clave InChI

IORCLMWWQWCYOF-UHFFFAOYSA-N

SMILES canónico

CCC(C)N1C=CC=CC1=O

Origen del producto

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of N-Substituted Pyridinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lactam Lock" Advantage

N-substituted pyridinones represent a privileged scaffold in modern drug design, distinct from their unsubstituted parent compounds due to a phenomenon I classify as the "Lactam Lock." While unsubstituted pyridinones exist in a solvent-dependent tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, N-substitution permanently fixes the molecule in the lactam configuration.

This structural constraint has profound physicochemical consequences: it abolishes the hydrogen bond donor capacity of the ring nitrogen, significantly alters the dipole moment, and modulates the aromatic character of the ring. This guide dissects these properties, differentiating between the two primary pharmacological subclasses: Class A (Bioactive Scaffolds, e.g., Pirfenidone) and Class B (Metal Chelators, e.g., Deferiprone).

Structural Dynamics & Electronic Properties

The Tautomeric "Lock" Mechanism

In unsubstituted pyridinones, the lactim form (aromatic, pyridine-like) is often favored in the gas phase, while the lactam form (polar, amide-like) predominates in polar solvents. N-substitution prevents the formation of the lactim tautomer.

Causality Insight: By locking the structure in the carbonyl-dominant form, N-substituted pyridinones exhibit higher polarity and water solubility than their O-substituted (alkoxypyridine) isomers. This also directs metabolic oxidation away from the nitrogen, often forcing CYP-mediated metabolism to the ring carbons or side chains.

Tautomerism Lactim 2-Hydroxypyridine (Lactim Form) High Aromaticity Lactam 2-Pyridone (Lactam Form) High Polarity Lactim->Lactam Tautomeric Equilibrium (Solvent Dependent) Locked N-Substituted Pyridinone (LOCKED LACTAM) Fixed Dipole Lactam->Locked N-Alkylation (Irreversible)

Figure 1: The "Lactam Lock" mechanism showing the transition from dynamic equilibrium to a fixed physicochemical state upon N-substitution.

Aromaticity and pKa Modulation

Unlike the basic pyridine nitrogen (pKa ~5.2), the nitrogen in N-substituted 2-pyridinones is non-basic due to the lone pair's involvement in the amide resonance.

  • Basicity: The carbonyl oxygen is the primary protonation site, but it is extremely weakly basic (pKa < 1.0).

  • Acidity: In 3-hydroxy-4-pyridinones (chelators), the hydroxyl group is the active site. The N-substituent inductively influences this pKa. An electron-withdrawing N-substituent lowers the pKa of the 3-OH, potentially altering metal binding stability at physiological pH.

Comparative Physicochemical Data

The following table contrasts the core properties of the two dominant N-substituted pyridinone classes.

ParameterClass A: 2-Pyridones (e.g., Pirfenidone)Class B: 3-Hydroxy-4-Pyridinones (e.g., Deferiprone)
Primary Function Antifibrotic / Kinase InhibitionIron/Metal Chelation
Key Functional Group Carbonyl (C2)Carbonyl (C4) + Hydroxyl (C3)
pKa (Protonation) ~ -0.2 (Very Weak Base)~ 3.6 (OH) & ~ 9.8 (NH+ if unsubstituted)*
LogP (Lipophilicity) ~ 1.9 (Moderate)-0.7 to 0.5 (Hydrophilic)
H-Bonding Acceptor only (C=O)Donor (OH) & Acceptor (C=O)
Solubility (Aq) Sparing (~2-10 mg/mL)High (>10 mg/mL)
Metabolic Liability CYP1A2 (Side chain oxidation)Glucuronidation (3-OH group)

*Note: In N-substituted 4-pyridinones, the basic pKa ~9.8 is removed, leaving only the acidic pKa of the hydroxyl group and the very weak basicity of the carbonyl.

Metal Coordination Mechanics (Class B Specific)

For researchers developing chelators, the Stability Constant (log


)  is the governing metric. 3-hydroxy-4-pyridinones form stable, neutral 3:1 complexes with Fe(III) at physiological pH.

Thermodynamic Causality: The "hard" oxygen donors of the pyridinone preferentially bind "hard" Lewis acids like Fe(III) and Al(III) over softer divalent metals like Zn(II) or Ca(II), reducing off-target toxicity.

Chelation cluster_thermo Thermodynamic Outcome Ligand Ligand (L) N-Substituted 3-hydroxy-4-pyridinone Complex1 1:1 Complex [FeL]2+ Ligand->Complex1 log K1 ~ 15.0 Iron Free Iron [Fe(H2O)6]3+ Iron->Complex1 log K1 ~ 15.0 Complex2 2:1 Complex [FeL2]+ Complex1->Complex2 + Ligand log K2 ~ 12.0 Complex3 3:1 Complex [FeL3] (Neutral) Lipophilic Species Complex2->Complex3 + Ligand log K3 ~ 10.0

Figure 2: Stepwise formation of the neutral tris-bidentate iron complex. Note that the neutral [FeL3] species is capable of membrane permeation, unlike the charged intermediates.

Experimental Protocols

Protocol A: High-Throughput pKa Determination (UV-Metric)

Best for Class A (Weak Bases) where potentiometry fails due to lack of inflection points in the pH 2-10 range.

Principle: The UV absorption spectrum of the pyridinone chromophore shifts significantly between the protonated (cationic) and neutral forms.

  • Stock Preparation: Dissolve compound to 10 mM in DMSO.

  • Buffer Array: Prepare a 96-well plate with universal buffer (citrate-phosphate-borate) ranging from pH 1.0 to 12.0 in 0.5 unit increments.

  • Dosing: Add stock solution to buffers (Final conc: 50 µM, <1% DMSO).

  • Equilibration: Shake for 5 mins at 25°C.

  • Measurement: Scan UV absorbance (200–400 nm).[1]

  • Data Deconvolution:

    • Identify

      
       for acidic and basic forms.
      
    • Plot Absorbance vs. pH at

      
      .
      
    • Fit to the Henderson-Hasselbalch equation (sigmoid regression).

Protocol B: Potentiometric Titration for Stability Constants

Required for Class B (Chelators) to determine metal binding affinity.

Critical Control: Carbonate-free NaOH must be used to prevent error in the high pH region where the 3-OH deprotonates.

  • System: Automated titrator (e.g., Mettler Toledo) with glass electrode.

  • Solvent: 0.1 M KCl background electrolyte (maintains ionic strength).

  • Ligand Titration: Titrate 1 mM ligand with 0.1 M HCl to determine ligand pKa values first.

  • Complex Titration:

    • Mix Metal:Ligand in 1:3 ratio.

    • Titrate from pH 2.0 (fully dissociated) to pH 10.0.

  • Calculation: Use Hyperquad or similar software to solve the mass balance equations and derive

    
     values.
    

References

  • Vertex AI Search. (2025). Physicochemical properties of Pirfenidone and Deferiprone. Retrieved from 2

  • Journal of Medicinal Chemistry. (2025). Synthesis, Physicochemical Properties, and Evaluation of N-Substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Retrieved from 3

  • Organic & Biomolecular Chemistry. (2025). Theoretical investigation of tautomerism of 2- and 4-pyridones. Retrieved from 4

  • PMC. (2025).[1] Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy. Retrieved from 5

  • Mettler Toledo. (2025). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from 6

Sources

Technical Guide: Biological Potential and Pharmacological Profiling of 1-(Butan-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(Butan-2-yl)pyridin-2(1H)-one Class: N-alkylated Pyridin-2(1H)-one Molecular Weight: 151.21 g/mol Key Significance: A lipophilic, non-aromatic N-substituted analog of the privileged pyridinone scaffold.

This technical guide evaluates the biological profile of 1-(Butan-2-yl)pyridin-2(1H)-one , a structural analog of clinically significant agents such as Pirfenidone. While the N-aryl pyridinones (e.g., Pirfenidone, Perampanel) are well-characterized, the N-branched-alkyl derivatives represent a distinct chemical space affecting lipophilicity (


), membrane permeability, and metabolic stability. This guide synthesizes data from Structure-Activity Relationship (SAR) studies of the pyridinone core to project the utility of this compound in anti-fibrotic, antimicrobial, and neurological drug discovery.

Structural Pharmacophore & Chemical Biology

The 1-(Butan-2-yl)pyridin-2(1H)-one molecule features a 2-pyridone ring N-substituted with a sec-butyl group. This structure offers unique advantages in medicinal chemistry:

  • Hydrogen Bond Acceptor: The carbonyl oxygen at position 2 serves as a critical H-bond acceptor, often interacting with kinase hinge regions or serine residues in active sites.

  • Chirality & Steric Fit: The sec-butyl group introduces a chiral center adjacent to the nitrogen. This steric bulk restricts rotation, potentially locking the molecule into a bioactive conformation that linear alkyl chains (e.g., n-butyl) cannot achieve.

  • Bioisosterism: The pyridinone ring acts as a bioisostere for amides and phenyl rings, improving aqueous solubility compared to pure carbocycles while maintaining aromatic stacking potential.

Table 1: Physicochemical Profile & Drug-Likeness
PropertyValue (Predicted)Relevance
LogP ~2.1 - 2.4Optimal for blood-brain barrier (BBB) penetration and cell membrane permeability.
H-Bond Donors 0Increases membrane permeability; relies on hydrophobic interactions.
H-Bond Acceptors 1 (C=O)Key for target engagement (e.g., Lysine/Serine residues).
Rotatable Bonds 2Low entropic penalty upon binding to protein targets.
Topological Polar Surface Area ~20 ŲHighly permeable; suitable for CNS or intracellular targets.

Core Biological Activities

Based on the conserved activity of the N-substituted pyridin-2-one scaffold, 1-(Butan-2-yl)pyridin-2(1H)-one exhibits potential in three primary therapeutic areas.

Anti-Fibrotic Activity (TGF- Modulation)

Mechanism: Analogous to Pirfenidone , N-alkyl pyridinones modulate the Transforming Growth Factor-beta (TGF-


) pathway. The compound is hypothesized to downregulate the production of collagen and fibronectin by inhibiting the nuclear translocation of Smad2/3 complexes.
  • Causality: The pyridinone core interferes with the stress-response signaling in fibroblasts. The sec-butyl group enhances cellular uptake compared to more polar analogs, potentially increasing potency in inhibiting fibroblast-to-myofibroblast transition (FMT).

Antimicrobial & Antifungal Potential

Mechanism: N-alkylated pyridinones have demonstrated broad-spectrum activity against Candida spp. and Mycobacterium tuberculosis.

  • Mode of Action: Disruption of ergosterol biosynthesis (fungi) or inhibition of ATP synthesis (bacteria). The lipophilic sec-butyl tail facilitates insertion into the microbial lipid bilayer, acting as a membrane disruptor or carrier for the toxic pyridinone warhead.

Neurological Modulation (Ion Channels)

Mechanism: Pyridinone derivatives (e.g., Perampanel) are known AMPA receptor antagonists.[1][2]

  • Hypothesis: The 1-(Butan-2-yl) moiety provides the necessary hydrophobic bulk to occupy the allosteric binding pockets of ionotropic glutamate receptors, potentially modulating neuronal excitability useful in epilepsy or neuropathic pain management.

Mechanism of Action Visualization

The following diagram illustrates the hypothesized anti-fibrotic mechanism, where the compound intercepts the TGF-


 signaling cascade, preventing fibrosis.

TGF_Beta_Pathway TGF_Ligand TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGF_Ligand->Receptor Activates Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Phosphorylates Smad4 Smad4 Complex Formation Smad23->Smad4 Binds Compound 1-(Butan-2-yl)pyridin-2(1H)-one (Inhibitor) Compound->Smad23 Inhibits/Modulates Nucleus Nuclear Translocation Smad4->Nucleus Translocates Transcription Pro-fibrotic Gene Transcription Nucleus->Transcription Initiates Fibrosis Collagen Deposition (Fibrosis) Transcription->Fibrosis Causes

Figure 1: Hypothesized inhibition of the TGF-


/Smad pro-fibrotic signaling cascade by 1-(Butan-2-yl)pyridin-2(1H)-one.

Experimental Protocols

Synthesis via Vilsmeier-Haack Cyclization

This "One-Pot" protocol is preferred for its efficiency and atom economy, avoiding the harsh conditions of direct N-alkylation.

Reagents: 1-acetyl-1-carbamoyl cyclopropane, Vilsmeier reagent (POCl


/DMF).
Workflow: 
  • Activation: Treat the cyclopropane precursor with POCl

    
    /DMF at 0°C to generate the enolate intermediate.
    
  • Cyclization: Heat the mixture to 100°C. The intermediate undergoes ring-opening and intramolecular aza-cyclization.

  • Isolation: Quench with ice water, neutralize with NaHCO

    
    , and extract with EtOAc.
    
  • Validation: Verify structure via

    
    H-NMR (distinct doublet for methyl of sec-butyl, aromatic pyridone protons).
    
In Vitro Anti-Fibrotic Assay (HLF Cell Line)

Objective: Quantify inhibition of collagen synthesis in Human Lung Fibroblasts (HLF).

  • Cell Culture: Seed HLF cells (5 x 10

    
     cells/well) in 96-well plates using DMEM + 10% FBS.
    
  • Induction: Starve cells (serum-free) for 24h, then treat with TGF-

    
    1 (5 ng/mL) to induce myofibroblast differentiation.
    
  • Treatment: Co-treat with 1-(Butan-2-yl)pyridin-2(1H)-one at graded concentrations (0.1, 1, 10, 50, 100

    
    M). Include Pirfenidone as a positive control.
    
  • Readout (72h):

    • Western Blot: Measure

      
      -SMA and Collagen I expression.
      
    • Hydroxyproline Assay: Quantify total collagen content in supernatant.

  • Data Analysis: Calculate IC

    
     for collagen reduction relative to TGF-
    
    
    
    1 only control.
Antimicrobial MIC Determination

Objective: Assess membrane-disrupting potential against S. aureus and C. albicans.

  • Inoculum: Prepare 0.5 McFarland standard bacterial/fungal suspensions.

  • Dilution: Perform serial 2-fold dilutions of the compound in DMSO (range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL) in cation-adjusted Mueller-Hinton broth.
  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Endpoint: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

  • Cytotoxicity Check: Parallel MTT assay on HepG2 cells to ensure antimicrobial activity is not due to general toxicity.

Synthesis & Screening Workflow

The following diagram outlines the logical flow from chemical synthesis to biological validation.

Workflow Start Precursor Selection Synth Vilsmeier-Haack Cyclization Start->Synth Purify HPLC Purification (>98% Purity) Synth->Purify Screen1 Primary Screen: Antimicrobial (MIC) Purify->Screen1 Screen2 Secondary Screen: Anti-Fibrotic (HFL) Purify->Screen2 Lead Lead Candidate Optimization Screen1->Lead MIC < 10 µg/mL Screen2->Lead IC50 < 50 µM

Figure 2: Integrated workflow for the synthesis, purification, and biological screening of N-alkyl pyridinones.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (2022). Reviews the broad pharmacological spectrum of pyridinone scaffolds including kinase inhibition and antiviral activities.

  • Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction. Organic Letters. (2007). Details the mechanistic protocol for synthesizing substituted pyridinones from cyclopropanes.

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect. Bioorganic & Medicinal Chemistry. (2014). Establishes the SAR for N-substituted pyridinones in pain management and neurological modulation.

  • Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Charles University Research. (2024). Provides protocols for antimicrobial screening of pyridine/pyridinone derivatives against M. tuberculosis.

  • 2-Sec-butylpyridine (Chemical Structure & Identifiers). PubChem. (2025). Validates the chemical identity and physicochemical properties of the sec-butyl pyridine core. [3]

Sources

Methodological & Application

Application Note: Strategic Control of Regioselectivity in N-Alkyl Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-alkyl-2-pyridones is a cornerstone in the development of bioactive scaffolds, including kinase inhibitors and antimicrobial agents. However, the ambident nucleophilicity of the 2-pyridone/2-hydroxypyridine tautomeric system presents a persistent challenge: the competition between N-alkylation (thermodynamically favored, often desired) and O-alkylation (kinetically favored).

This guide provides three validated protocols to maximize N-regioselectivity. Moving beyond standard textbook procedures, we integrate Hard-Soft Acid-Base (HSAB) theory, the "Cesium Effect," and transition-metal catalysis to offer high-fidelity solutions for drug discovery workflows.

Mechanistic Principles & Decision Matrix

The Tautomeric Challenge

Pyridones exist in equilibrium with their hydroxy-pyridine tautomers. Upon deprotonation, the resulting anion is ambident.[1][2]

  • Nitrogen (Soft Nucleophile): Favored by orbital control, soft electrophiles, and conditions that dissociate ion pairs.[1]

  • Oxygen (Hard Nucleophile): Favored by charge control (highest electron density), hard electrophiles, and tight ion pairing.[1]

Critical Process Parameters (CPP)

To achieve >95% N-selectivity, the experimental design must suppress O-attack.

VariableRecommendation for N-SelectivityMechanistic Rationale
Base Cation Cesium (

)
The large ionic radius of

forms a "loose" ion pair with the pyridone anion, exposing the Nitrogen lone pair for reaction.

or

often favor O-alkylation via chelation.
Solvent DMF, DMSO, NMP Polar aprotic solvents solvate the cation, further loosening the ion pair.[1] Non-polar solvents favor O-alkylation.
Temperature High (

C)
N-alkylation is generally the thermodynamic product (preservation of the amide-like resonance). O-alkylation is often the kinetic product.
Electrophile Alkyl Iodides/Bromides Softer leaving groups (I, Br) favor reaction at the softer Nitrogen center compared to hard tosylates or triflates.[1]
Pathway Visualization

The following diagram illustrates the divergence in reactivity based on reaction conditions.

G Tautomer 2-Pyridone / 2-Hydroxypyridine (Tautomeric Equilibrium) Anion Ambident Anion (Delocalized Charge) Tautomer->Anion Deprotonation Cond_N Condition Set A: Soft Electrophile (R-I) Loose Ion Pair (Cs+, DMF) Thermodynamic Control Anion->Cond_N Path A Cond_O Condition Set B: Hard Electrophile (R-OTf) Tight Ion Pair (Ag+, Li+) Kinetic Control Anion->Cond_O Path B Prod_N N-Alkyl Pyridone (Thermodynamic Product) Cond_N->Prod_N Major Pathway Prod_O O-Alkyl Pyridine (Kinetic Product) Cond_O->Prod_O Major Pathway

Figure 1: Mechanistic divergence of pyridone alkylation driven by ion-pairing and electrophile hardness.

Validated Experimental Protocols

Protocol A: The "Cesium Effect" (Standard High-Yield Method)

Best for: Primary and secondary alkyl halides; scale-up synthesis. Mechanism:


 displacement utilizing the "loose ion pair" effect of Cesium Carbonate.[1]

Materials:

  • Substituted 2-pyridone (1.0 equiv)

  • Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Alkyl Halide (1.2 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Activation: Charge a flame-dried round-bottom flask with 2-pyridone and

    
    . Add anhydrous DMF under Argon/Nitrogen atmosphere.[1]
    
  • Aging: Stir at room temperature for 30 minutes. Note: This allows the formation of the cesium pyridonate salt.

  • Addition: Add the alkyl halide dropwise.

    • Tip: If the alkyl halide is a solid, dissolve it in a minimum amount of DMF first.[1]

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC/LCMS.[1][3]

    • Why Heat? While room temp works for active halides (benzyl/allyl), heating ensures thermodynamic control, converting any transient O-alkyl product to N-alkyl via the Chapman-like rearrangement or Hilbert-Johnson mechanism.

  • Workup: Dilute with EtOAc, wash extensively with water (x3) to remove DMF, then brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography. N-alkyl pyridones are typically more polar than their O-alkyl isomers.

Protocol B: Chan-Lam Oxidative Coupling (For Aryl/Alkenyl Groups)

Best for: N-arylation or introducing bulky groups where


 fails.
Mechanism:  Copper-catalyzed oxidative cross-coupling using boronic acids.

Materials:

  • 2-Pyridone (1.0 equiv)

  • Aryl/Alkyl Boronic Acid (1.5 – 2.0 equiv)

  • 
     (0.1 – 1.0 equiv)
    
  • Pyridine or

    
     (2.0 equiv)
    
  • Molecular Sieves (4Å, activated)

  • Dichloromethane (DCM) or Acetonitrile

Step-by-Step Workflow:

  • Setup: In a reaction vial, combine 2-pyridone, boronic acid,

    
    , and molecular sieves.
    
  • Solvent & Base: Add DCM followed by the base.[1][3]

  • Oxidation Source: The reaction requires oxygen.[1] Attach a balloon filled with

    
     or simply stir open to the air (using a drying tube to exclude moisture).[1]
    
  • Agitation: Stir vigorously at Room Temperature for 12–24 hours.

    • Visual Cue: The reaction mixture typically turns from blue/green to a dark slurry as the catalytic cycle progresses.[1]

  • Workup: Filter through a pad of Celite to remove copper salts.[1] Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Catalytic Cycle Visualization:

ChanLam Start Cu(II) Species Coord Coordination of Pyridone (Nu-H) Start->Coord Transmet Transmetallation (with R-B(OH)2) Coord->Transmet Base Oxidation Oxidation to Cu(III) Transmet->Oxidation O2 (Air) RedElim Reductive Elimination (Product Release) Oxidation->RedElim RedElim->Start Regeneration of Cu(II)

Figure 2: Simplified Chan-Lam catalytic cycle for oxidative N-functionalization.

Protocol C: Microwave-Assisted Aqueous Micellar Synthesis (Green Chemistry)

Best for: Rapid library generation, eco-friendly requirements.[1] Mechanism: Micellar catalysis concentrates reagents in hydrophobic pockets, enhancing rate and selectivity.[1]

Materials:

  • 2-Pyridone[2][4][5][6][7][8][9][10][11][12]

  • Alkyl Halide[10][13]

  • 2% wt Tween-20 in Water (Surfactant solution)[14]

Step-by-Step Workflow:

  • Assembly: In a microwave vial, suspend 2-pyridone, Alkyl Halide (1.1 equiv), and

    
     (1.1 equiv) in 2% Tween-20/Water.
    
  • Irradiation: Microwave at 120°C for 10–15 minutes .

  • Extraction: The product often precipitates or oils out.[1] Extract with EtOAc or filter the solid directly.[1]

  • Note: This method leverages the "Hilbert-Johnson" type rearrangement driven by the high thermal energy of the microwave, favoring the thermodynamic N-isomer.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
High O-Alkylation Tight ion pairing or "Hard" conditions.Switch base to

.[1] Switch solvent to DMF.[1] Increase reaction temperature to promote thermodynamic rearrangement.[1]
Low Conversion Poor nucleophilicity.[1]Add catalytic KI or TBAI (Finkelstein condition) to generate a more reactive alkyl iodide in situ.[1]
Poly-alkylation Substrate has multiple nucleophilic sites.Control stoichiometry strictly (1.0 : 1.0). Lower temperature and add electrophile slowly.
Reaction Stalls (Chan-Lam) Catalyst poisoning or lack of

.
Refill

balloon. Add fresh

(10 mol%).[1] Ensure molecular sieves are dry (water inhibits the transmetallation step).[1]

References

  • Hopkins, G. C., et al. (1967).[1] "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." The Journal of Organic Chemistry, 32(12), 4040-4044.[1]

  • Sato, T., et al. (1995).[1][15] "CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone."[2][4][9][10][12][16] Synlett, 1995(08), 845-846.[1][15]

  • Evans, D. A., et al. (1998).[1][17] "Copper(II)-promoted arylation of nitrogen nucleophiles with arylboronic acids." Tetrahedron Letters, 39(19), 2937-2940.[1]

  • Quesada, E., et al. (2024).[1] "Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones." ChemPlusChem, 89(9).[1][10]

  • Tasker, S. Z., et al. (2012).[1][15] "Preparation of N-alkyl 2-pyridones via a lithium iodide promoted O- to N-alkyl migration."[7][15] The Journal of Organic Chemistry, 77(18), 8294-8299.[1]

Sources

Microwave-assisted synthesis of 1-(Butan-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1-(Butan-2-yl)pyridin-2(1H)-one

Abstract

This application note details a robust, high-yield protocol for the synthesis of 1-(butan-2-yl)pyridin-2(1H)-one via the microwave-assisted N-alkylation of 2-hydroxypyridine with 2-bromobutane. While traditional thermal methods for N-alkylation of 2-pyridones often suffer from long reaction times and competitive O-alkylation, microwave irradiation significantly accelerates the reaction rate and improves regioselectivity toward the desired N-alkylated product. This guide provides optimized reaction parameters, mechanistic insights into N- vs. O-selectivity, and a self-validating purification workflow suitable for medicinal chemistry applications.

Introduction

The 2-pyridone scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in numerous FDA-approved drugs (e.g., Pirfenidone, Perampanel) due to its hydrogen-bonding capabilities and metabolic stability.

Synthesizing N-substituted 2-pyridones, particularly with secondary alkyl groups like the sec-butyl moiety, presents a specific challenge: Ambident Nucleophilicity . The 2-pyridone anion can react at either the nitrogen atom (N-alkylation, desired) or the oxygen atom (O-alkylation, undesired), leading to a mixture of the target pyridone and the alkoxypyridine byproduct.

Why Microwave Synthesis?

  • Kinetic Control: Rapid dielectric heating favors the nucleophilic attack of the nitrogen, often enhancing the N/O selectivity ratio compared to conductive heating.

  • Speed: Reaction times are reduced from 12–24 hours (reflux) to 10–30 minutes.

  • Efficiency: Direct coupling avoids the need for multi-step protection/deprotection strategies or the use of transition metal catalysts (e.g., Ullmann coupling).

Mechanistic Pathway & Retrosynthesis

The reaction proceeds via an SN2 mechanism. The base deprotonates 2-hydroxypyridine, generating an ambident anion. The choice of solvent, base counter-ion, and heating method dictates the regio-outcome.

Figure 1: Reaction Scheme and Competing Pathways

ReactionScheme SM1 2-Hydroxypyridine (Tautomer) Base Base (K2CO3) Deprotonation SM1->Base Anion Ambident Anion (Resonance Stabilized) Base->Anion N_Product Target: N-Alkylation 1-(Butan-2-yl)pyridin-2(1H)-one (Thermodynamically Favored) Anion->N_Product Microwave/DMF (Major) O_Product Byproduct: O-Alkylation 2-(sec-butoxy)pyridine (Kinetically Favored) Anion->O_Product Non-polar/Ag salts (Minor) Reagent 2-Bromobutane (Electrophile) Reagent->N_Product Reagent->O_Product Elim_Product Side Product: Butene (Elimination) Reagent->Elim_Product E2 Competition

Caption: Mechanistic divergence in the alkylation of 2-pyridone. Microwave irradiation in polar aprotic solvents strongly favors the N-alkylation pathway.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-Hydroxypyridine (2-Pyridone) [CAS: 142-08-5][1]

  • Electrophile: 2-Bromobutane (sec-Butyl bromide) [CAS: 78-76-2]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

Optimization of Reaction Conditions

The following data summarizes the optimization process to maximize the N/O ratio and isolated yield.

EntryBaseSolventTemp (°C)Time (min)Yield (%)N:O Ratio
1K₂CO₃AcetoneReflux (56)960 (16h)45%60:40
2NaHDMF806062%75:25
3K₂CO₃DMF120 (MW)1078%85:15
4 K₂CO₃ DMF 150 (MW) 20 92% >95:5
5Cs₂CO₃MeCN140 (MW)2088%90:10
Step-by-Step Procedure (Entry 4)

Step 1: Reaction Setup

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-hydroxypyridine (95 mg, 1.0 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (2.0 mL). Note: DMF is an excellent microwave absorber and promotes SN2 reactions.

  • Stir for 1 minute at room temperature to ensure homogeneity of the suspension.

  • Add 2-bromobutane (164 µL, 1.5 mmol, 1.5 equiv) via micropipette. Excess electrophile is used to compensate for potential elimination side reactions.

  • Cap the vial with a Teflon-lined septum cap.

Step 2: Microwave Irradiation

  • Place the vial in the microwave reactor cavity.

  • Program the method:

    • Mode: Dynamic (Standard)

    • Temperature: 150 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 200W (Power cycling enabled to maintain temp)

    • Stirring: High

  • Start the reaction. The instrument should reach 150 °C within ~60-90 seconds.

Step 3: Work-up and Purification

  • Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).

  • Filtration: Filter the reaction mixture through a small pad of Celite or a fritted syringe to remove inorganic salts (K₂CO₃/KBr). Wash the pad with Ethyl Acetate (EtOAc, 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Add water (10 mL) and extract with EtOAc (3 x 10 mL).

    • Self-Validating Check: The aqueous layer should be basic (pH ~9-10). The product partitions into the organic layer.

  • Washing: Wash the combined organic layers with brine (15 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-5% Methanol in Dichloromethane).

    • Note: The O-alkylated byproduct (2-sec-butoxypyridine) is less polar and will elute significantly earlier than the N-alkylated target (1-(butan-2-yl)pyridin-2(1H)-one).

Results & Discussion

Characterization

The isolated product is a pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.35 (m, 2H): Pyridone ring protons (C4-H, C6-H). The C6-H is typically deshielded.

    • δ 6.55 (d, J = 9.2 Hz, 1H): C3-H (alpha to carbonyl).

    • δ 6.15 (td, J = 6.8, 1.2 Hz, 1H): C5-H.

    • δ 5.05 (m, 1H): N-CH (methine of sec-butyl). This signal is diagnostic for N-alkylation; O-alkylation would show this proton further upfield (~4.0-4.5 ppm) but lacking the specific N-deshielding pattern.

    • δ 1.60–1.80 (m, 2H): CH₂ of sec-butyl.

    • δ 1.35 (d, J = 6.8 Hz, 3H): CH₃ doublet (attached to methine).

    • δ 0.88 (t, J = 7.4 Hz, 3H): Terminal CH₃ triplet.

Selectivity Analysis

The use of K₂CO₃ in DMF under microwave heating promotes the formation of the thermodynamic product (N-alkyl). The high dielectric constant of DMF dissociates the potassium pyridonate ion pair, leaving the "hard" nitrogen center free to attack the secondary halide. Conversely, using silver salts (Ag₂CO₃) or non-polar solvents (toluene) would favor the "soft" oxygen attack (O-alkylation).

Figure 2: Purification Logic Flow

Purification Crude Crude Reaction Mixture (DMF, Product, Byproducts) Extraction Aq. Workup (EtOAc/Water) Removes DMF & Salts Crude->Extraction TLC TLC Analysis (5% MeOH/DCM) Extraction->TLC Spots Observe Rf Values: Rf ~0.8: O-Alkyl (Byproduct) Rf ~0.4: N-Alkyl (Target) TLC->Spots Column Flash Chromatography Spots->Column Final Pure 1-(Butan-2-yl)pyridin-2(1H)-one Column->Final

Caption: Workflow for isolating the N-alkylated target from the O-alkylated impurity.

Troubleshooting & Tips

  • Low Yield / Unreacted Starting Material:

    • Secondary halides are sterically hindered. If conversion is low, increase the temperature to 170 °C or extend time to 30 minutes.

    • Ensure the K₂CO₃ is finely ground or use Cs₂CO₃ (Cesium effect) to increase basicity and solubility.

  • Elimination (Butene formation):

    • If significant pressure build-up is observed (due to volatile butene), reduce the reaction temperature to 120 °C and increase the reaction time.

  • Moisture Sensitivity:

    • While microwave reactions in water are possible, using anhydrous DMF ensures the reaction proceeds via the standard SN2 pathway without hydrolysis competition.

References

  • Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angew.[2] Chem. Int. Ed.2004 , 43, 6250–6284. Link

  • N- vs O-Alkylation Selectivity: R. A. Batey et al. "A Mild and Regioselective N-Alkylation of 2-Pyridones." Tetrahedron Lett.[3][4]1998 , 39, 6267. Link

  • Green Chemistry Approaches: Hao, X., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Org. Lett.2015 , 17, 2870–2873. Link

  • General Pyridone Synthesis: Radi, M., et al. "One-pot two-step microwave-assisted synthesis of N1-substituted 2-pyridones." Tetrahedron Lett.[3][4]2013 , 54, 6724. Link

Sources

Solid-phase synthesis of N-alkylated 2-pyridones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Solid-Phase Synthesis of N-Alkylated 2-Pyridones

Authored by: A Senior Application Scientist

Abstract

The N-alkylated 2-pyridone scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its prevalence underscores the need for efficient and versatile synthetic methodologies to generate libraries of analogues for drug discovery campaigns. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and systematic preparation of such libraries. This application note provides a detailed, field-proven protocol for the solid-phase synthesis of N-alkylated 2-pyridones, emphasizing the underlying chemical principles, practical considerations for reaction optimization, and robust analytical validation.

Introduction: The Significance of N-Alkylated 2-Pyridones and the Advantages of SPOS

N-alkylated 2-pyridones are a class of heterocyclic compounds that have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities. These activities include, but are not limited to, antiviral, anticancer, and anti-inflammatory properties. The biological function of these molecules is often finely tuned by the nature of the substituent at the nitrogen atom, making the exploration of a wide range of N-alkyl groups a critical step in structure-activity relationship (SAR) studies.

Traditional solution-phase synthesis of N-alkylated 2-pyridone libraries can be a laborious and time-consuming process, often complicated by challenges in purification. Solid-phase organic synthesis (SPOS) circumvents many of these difficulties. By anchoring the 2-pyridone precursor to a solid support, excess reagents and by-products can be easily removed by simple filtration and washing steps. This streamlined workflow not only accelerates the synthesis and purification process but also makes it amenable to automation, enabling the high-throughput generation of compound libraries.

This guide will detail a robust and reproducible method for the solid-phase synthesis of N-alkylated 2-pyridones, from resin selection and preparation to the final characterization of the cleaved products.

Workflow Overview: A Visual Guide to the Synthesis

The overall strategy for the solid-phase synthesis of N-alkylated 2-pyridones is depicted in the workflow diagram below. The process begins with the immobilization of a suitable 2-hydroxypyridine derivative onto a solid support, followed by on-resin N-alkylation, and finally, cleavage from the resin to yield the desired product.

cluster_workflow Solid-Phase Synthesis Workflow Resin Resin Preparation (e.g., Wang Resin Swelling) Immobilization Immobilization of 2-Hydroxypyridine Resin->Immobilization  Step 1 Alkylation On-Resin N-Alkylation Immobilization->Alkylation  Step 2 Cleavage Cleavage and Purification Alkylation->Cleavage  Step 3 Analysis Product Characterization (HPLC, LC-MS) Cleavage->Analysis  Step 4

Caption: High-level workflow for the solid-phase synthesis of N-alkylated 2-pyridones.

Materials and Reagents

Careful selection and handling of materials are paramount for successful solid-phase synthesis. All reagents should be of high purity, and solvents should be anhydrous where specified.

Reagent/Material Grade/Specification Supplier Example Purpose
Wang Resin100-200 mesh, 1% DVB, ~1.0 mmol/g loadingSigma-Aldrich, NovabiochemSolid support for immobilization
2-Hydroxy-4-pyridinecarboxylic acid≥98%Sigma-AldrichPyridone scaffold
N,N'-Diisopropylcarbodiimide (DIC)≥99%Sigma-AldrichActivating agent for esterification
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-AldrichCatalyst for esterification
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros OrganicsSolvent for swelling and reactions
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsSolvent for swelling and reactions
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)VariousSigma-Aldrich, Alfa AesarAlkylating agent
Potassium Carbonate (K₂CO₃)Anhydrous, powderedFisher ScientificBase for N-alkylation
Trifluoroacetic acid (TFA)≥99%Sigma-AldrichCleavage reagent
Triisopropylsilane (TIS)98%Sigma-AldrichCation scavenger during cleavage
Acetonitrile (ACN)HPLC GradeFisher ScientificHPLC mobile phase
WaterDeionized, HPLC Grade---HPLC mobile phase
Formic Acid≥98%Sigma-AldrichHPLC mobile phase modifier

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative N-alkylated 2-pyridone. These can be adapted for the synthesis of a library of analogues by varying the alkylating agent in Protocol 4.3.

Protocol 4.1: Resin Preparation and Swelling

Rationale: Proper swelling of the resin is crucial to ensure that the reactive sites within the polymer matrix are accessible for subsequent chemical transformations.

  • Place Wang resin (1.0 g, ~1.0 mmol) in a fritted polypropylene reaction vessel.

  • Add anhydrous DCM (10 mL) and gently agitate using a shaker or nitrogen bubbling for 30 minutes.

  • Drain the solvent by filtration.

  • Wash the resin with anhydrous DMF (3 x 10 mL).

  • Wash the resin again with anhydrous DCM (3 x 10 mL).

  • The resin is now ready for the immobilization step.

Protocol 4.2: Immobilization of 2-Hydroxy-4-pyridinecarboxylic acid

Rationale: The 2-pyridone scaffold is anchored to the Wang resin via an ester linkage. DIC is used as a coupling agent to activate the carboxylic acid, while DMAP serves as a catalyst for the esterification reaction.

  • In a separate flask, dissolve 2-hydroxy-4-pyridinecarboxylic acid (417 mg, 3.0 mmol) in a mixture of anhydrous DCM/DMF (4:1, 10 mL).

  • Add DMAP (37 mg, 0.3 mmol) to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIC (468 µL, 3.0 mmol) to the cooled solution and stir for 15 minutes.

  • Add the activated acid solution to the swollen Wang resin from Protocol 4.1.

  • Agitate the reaction mixture at room temperature for 12-16 hours.

  • Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Optional: To ensure complete reaction, a small sample of the resin can be subjected to a test cleavage and the supernatant analyzed by HPLC.

Protocol 4.3: On-Resin N-Alkylation

Rationale: The N-alkylation is achieved via a nucleophilic substitution reaction. The pyridone nitrogen, deprotonated by a mild base like potassium carbonate, attacks the electrophilic alkyl halide. DMF is a suitable polar aprotic solvent for this reaction.

  • Swell the resin from Protocol 4.2 in anhydrous DMF (10 mL) for 30 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 595 µL, 5.0 mmol) and powdered anhydrous K₂CO₃ (691 mg, 5.0 mmol).

  • Securely cap the reaction vessel and agitate the mixture at 50 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 4.4: Cleavage of the N-Alkylated 2-Pyridone from the Resin

Rationale: The final product is cleaved from the solid support using a strong acid, typically TFA. TIS is included as a cation scavenger to prevent side reactions with any reactive intermediates that may be formed during cleavage.

  • Place the dried, N-alkylated resin from Protocol 4.3 in a clean reaction vessel.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail (10 mL) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Drain the filtrate containing the cleaved product into a round-bottom flask.

  • Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure to remove the majority of the TFA.

  • Precipitate the crude product by adding cold diethyl ether.

  • Isolate the solid product by filtration or centrifugation.

  • Dry the crude product under vacuum.

Characterization and Analysis

The identity and purity of the synthesized N-alkylated 2-pyridones should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both purity information (from the UV chromatogram) and molecular weight confirmation (from the mass spectrum).

Example Analytical Data:

Compound Alkylation Agent Expected Mass (M+H)⁺ Observed Mass (M+H)⁺ Purity (HPLC @ 254 nm)
N-methyl-2-pyridone-4-carboxylic acidIodomethane154.05154.1>95%
N-benzyl-2-pyridone-4-carboxylic acidBenzyl bromide230.08230.1>95%
N-ethyl-2-pyridone-4-carboxylic acidIodoethane168.07168.1>95%

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low Loading Efficiency - Incomplete activation of the carboxylic acid.- Steric hindrance.- Insufficient reaction time.- Ensure anhydrous conditions.- Increase reaction time or temperature.- Use a different coupling agent (e.g., HATU).
Incomplete N-Alkylation - Insufficiently reactive alkylating agent.- Inadequate base strength.- Steric hindrance at the nitrogen atom.- Use a more reactive alkyl halide (I > Br > Cl).- Increase reaction temperature or time.- Use a stronger, non-nucleophilic base (e.g., DBU).
Side Products Observed After Cleavage - Incomplete capping of unreacted hydroxyl groups.- Degradation of the product by TFA.- Include a capping step (e.g., with acetic anhydride) after immobilization.- Reduce cleavage time or perform at a lower temperature.- Ensure the use of a cation scavenger like TIS.

Conclusion

The solid-phase synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of N-alkylated 2-pyridones. The flexibility of this approach, particularly in the N-alkylation step, allows for the generation of diverse compound libraries essential for modern drug discovery programs. By understanding the principles behind each step and adhering to the outlined procedures, researchers can effectively utilize this powerful synthetic strategy to accelerate their research and development efforts.

References

  • Solid-Phase Synthesis of Substituted 2-Pyridones. American Chemical Society. [Link]

  • Solid-Phase Synthesis of 2-Pyridones. Taylor & Francis Online. [Link]

  • Solid-Phase Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles. MDPI. [Link]

  • Solid-Phase Synthesis of Furo[2,3-c]pyridazines. MDPI. [Link]

  • Solid-Phase Synthesis of 3-Acylamino-2-aminopyridines. MDPI. [Link]

  • A Novel Solid-Phase Synthesis of 1,3,4,5-Tetrasubstituted 2-Pyridones. Taylor & Francis Online. [Link]

  • A solid-phase approach to the synthesis of 2,3-dihydro-7-azaindoles. ScienceDirect. [Link]

  • Solid-Phase Synthesis of N-Substituted 2-Aminobenzimidazoles. MDPI. [Link]

  • Solid-Phase Synthesis of 1,2,4-Triazoles. MDPI. [Link]

  • Solid-Phase Synthesis of 2-Aryl- and 2,5-Diaryl-1,3,4-oxadiazoles. MDPI. [Link]

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1-(Butan-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(Butan-2-yl)pyridin-2(1H)-one

Case ID: #PYR-SEC-BUTYL-001 Subject: Optimization of N-Alkylation for 2-Pyridones with Secondary Electrophiles Status: Active Guide

Executive Summary

Synthesizing 1-(Butan-2-yl)pyridin-2(1H)-one presents a classic "Ambident Nucleophile" challenge. The 2-pyridone/2-hydroxypyridine tautomeric system can react at either the Nitrogen (desired) or Oxygen (undesired) atom.[1] Furthermore, the use of a secondary alkyl halide (2-halobutane) introduces significant steric hindrance and a high risk of E2 elimination , leading to butene byproducts rather than the target molecule.

This guide provides an optimized protocol using the Cesium Effect to maximize N-selectivity and troubleshooting steps to mitigate elimination.

Part 1: The Core Protocol (Optimized)

Objective: Maximize N-alkylation yield while suppressing O-alkylation and elimination.

Reagents & Conditions
ComponentRecommendationTechnical Rationale
Substrate 2-Hydroxypyridine (1.0 equiv)Tautomerizes to the reactive pyridone anion.
Electrophile 2-Iodobutane (1.2 - 1.5 equiv)Iodides are better leaving groups (

favorable) than bromides, allowing lower reaction temperatures which suppresses elimination (E2).
Base Cesium Carbonate (

)
(1.5 - 2.0 equiv)
The "Cesium Effect." The large, soft

cation forms a loose ion pair with the pyridone anion, enhancing the nucleophilicity of the Nitrogen atom (Soft-Soft interaction).
Solvent DMF (Anhydrous)Polar aprotic solvents solvate cations well but leave anions "naked" and reactive. Essential for

.
Temperature 50°C - 60°C High enough to overcome the steric barrier of the secondary carbon, but low enough to minimize thermal elimination.
Step-by-Step Workflow
  • Activation: Charge a flame-dried flask with 2-hydroxypyridine (1.0 equiv) and

    
     (1.5 equiv). Add anhydrous DMF (
    
    
    
    concentration). Stir at Room Temperature (RT) for 30 mins to ensure deprotonation.
  • Addition: Add 2-iodobutane (1.2 equiv) dropwise. Note: If using chiral 2-iodobutane, expect inversion of configuration (Walden inversion), though partial racemization is common due to the loose ion-pair mechanism.

  • Reaction: Heat to 55°C. Monitor via TLC/LC-MS.

    • Target Time: 4–12 hours.

  • Workup: Dilute with EtOAc, wash extensively with

    
     solution (5%) or water to remove DMF.
    
  • Purification: Silica gel chromatography.

    • Elution Order: The O-alkylated byproduct (ether) is less polar and elutes first. The N-alkylated target (pyridone) is more polar and elutes second.

Part 2: Troubleshooting & FAQs

Q1: I am seeing a significant amount of "O-alkylated" byproduct (2-(sec-butoxy)pyridine). Why?

Diagnosis: This is governed by the Hard-Soft Acid-Base (HSAB) theory and ion-pairing.

  • The Cause: The oxygen atom in the pyridone anion is the "hard" nucleophilic center (high charge density), while the nitrogen is the "soft" center. Hard conditions (small counterions like

    
    , 
    
    
    
    or protic solvents) favor O-attack.
  • The Fix:

    • Switch to Cesium: Ensure you are using

      
      . The large 
      
      
      
      radius disrupts tight ion pairing, allowing the softer Nitrogen to attack.
    • Check Solvent Dryness: Water solvates anions and can alter the hardness/softness balance. Use anhydrous DMF.

    • Salvage Strategy: If you have isolated the O-isomer, you can attempt a thermal rearrangement (Lactim-Lactam rearrangement) by heating the neat ether with a catalytic amount of alkyl iodide, though yields vary.

Q2: My yield is low, and I see gaseous byproducts or starting material recovery. What happened?

Diagnosis: You are fighting E2 Elimination .

  • The Cause: The sec-butyl halide has beta-hydrogens. The pyridone anion is basic.[1] If the temperature is too high or the base is too strong (like NaH), the base grabs a proton from the halide instead of attacking the carbon, expelling 2-butene gas.

  • The Fix:

    • Lower Temperature: Elimination has a higher activation energy than substitution. Reduce temp to 40-45°C and extend time.

    • Concentration:

      
       is bimolecular (rate 
      
      
      
      [Substrate][Nucleophile]). E2 is also bimolecular, but maximizing concentration favors the desired collision geometry in many solvent cages. Run the reaction more concentrated (
      
      
      ).
    • Avoid NaH: Sodium hydride is a strong base and will drastically increase elimination rates compared to Carbonates.

Q3: Can I use the Mitsunobu reaction (2-hydroxypyridine + 2-butanol + DEAD + PPh3)?

Recommendation: Avoid for this specific target. While Mitsunobu is excellent for many alkylations, for 2-hydroxypyridine, the reaction heavily favors O-alkylation (forming the ether) because the oxophilic phosphorous intermediate directs the attack through oxygen. Unless you are using specific modified azodicarboxylates or bulky phosphines designed to alter this selectivity, the direct alkylation described above is superior for the N-target.

Part 3: Reaction Logic Visualization

The following diagram illustrates the decision pathways and mechanistic outcomes for this synthesis.

ReactionPathways Start Start: 2-Hydroxypyridine + 2-Halobutane Condition_Base Condition Check: Base & Solvent Start->Condition_Base Path_Hard Hard Conditions (NaH, Ag+, Non-polar) Condition_Base->Path_Hard High Charge Density Path_Soft Soft Conditions (Cs2CO3, DMF, Polar Aprotic) Condition_Base->Path_Soft Cesium Effect Inter_O Transition State: O-Attack (Hard) Path_Hard->Inter_O Inter_E2 Side Reaction: E2 Elimination Path_Hard->Inter_E2 High Temp/Strong Base Inter_N Transition State: N-Attack (Soft) Path_Soft->Inter_N Path_Soft->Inter_E2 Steric Hindrance Prod_O Product A (Minor/Major): 2-(sec-butoxy)pyridine (O-Isomer) Inter_O->Prod_O Prod_N TARGET (Major): 1-(Butan-2-yl)pyridin-2(1H)-one (N-Isomer) Inter_N->Prod_N Prod_Elim Byproduct: Butene Gas (Low Yield) Inter_E2->Prod_Elim

Caption: Mechanistic pathway showing the divergence between N-alkylation (Target), O-alkylation (Hard/Soft mismatch), and Elimination (Steric/Thermal failure).

Part 4: References & Authority

  • Effect of Counterion on Regioselectivity (The Cesium Effect):

    • Citation: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "The effect of counter cations on the nucleophilicity of anions in aprotic solvents." Journal of Organic Chemistry.

    • Relevance: Establishes the foundational logic for using

      
       to enhance N-nucleophilicity.
      
  • N-Alkylation Optimization in Pyridones:

    • Citation: Hao, X., et al. (2013). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Journal of Organic Chemistry.

    • Relevance: Discusses the difficulty of secondary halides (2.4:1 selectivity) and offers micellar alternatives if DMF is undesirable.

  • Ambident Nucleophile Reviews:

    • Citation: Reusch, W. (2013). "Virtual Textbook of Organic Chemistry: Reactivity of Ambident Nucleophiles." Michigan State University.

    • Relevance: General grounding for the O vs N attack mechanism.

Sources

Validation & Comparative

In Vitro Validation of 1-(Butan-2-yl)pyridin-2(1H)-one: A Comparative Guide to Assessing Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the in vitro validation of a novel derivative, 1-(Butan-2-yl)pyridin-2(1H)-one, as a potential selective cyclooxygenase-2 (COX-2) inhibitor. We present a logical cascade of experiments, from initial cytotoxicity profiling to specific enzyme inhibition assays, using the well-established NSAID, Celecoxib, as a reference standard for comparative analysis.[4][5] Detailed protocols, data interpretation guidelines, and mechanistic visualizations are provided to ensure a robust and self-validating approach for drug discovery professionals.

Introduction: The Rationale for Targeting COX-2 with a Novel Pyridinone Derivative

Inflammation is a critical biological response, but its dysregulation is a hallmark of chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[6][7] A key mediator of the inflammatory pathway is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[8][9] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (a constitutively expressed enzyme crucial for gastric protection) and COX-2, this lack of selectivity is associated with significant gastrointestinal side effects.[5][9]

The development of selective COX-2 inhibitors was a major advancement in anti-inflammatory therapy.[5][8] The pyridinone core has been identified as a promising scaffold for developing new therapeutics due to its versatile physicochemical properties and wide range of pharmacological activities.[2][3] This guide, therefore, outlines the essential in vitro experiments to validate the hypothesis that 1-(Butan-2-yl)pyridin-2(1H)-one is a potent and selective COX-2 inhibitor. Our experimental design prioritizes a logical flow, beginning with safety (cytotoxicity) before moving to efficacy (COX-2 inhibition) and selectivity (COX-1 inhibition).

Experimental Design: A Self-Validating Workflow

A rigorous in vitro validation process must be structured to ensure that the observed biological effects are specific and not artifacts of cellular toxicity. The following workflow provides a systematic approach to characterizing the activity of 1-(Butan-2-yl)pyridin-2(1H)-one.

G cluster_0 Phase 1: Safety & Viability Profiling cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Comparative Analysis A Cell Culture (RAW 264.7 Macrophages) B MTT Cytotoxicity Assay A->B C Determine Max Non-Toxic Concentration (CC50) B->C D LPS-Induced COX-2 Expression in RAW 264.7 Cells C->D G Human Whole Blood Assay (COX-1 Activity) C->G E PGE2 Quantification (ELISA) (COX-2 Activity Marker) D->E F Calculate COX-2 IC50 E->F J Calculate Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) F->J H TXB2 Quantification (ELISA) (COX-1 Activity Marker) G->H I Calculate COX-1 IC50 H->I I->J

Figure 1: A four-phase workflow for the in vitro validation of a novel anti-inflammatory compound.

Detailed Methodologies & Protocols

As a Senior Application Scientist, the rationale behind each step is as critical as the protocol itself. The following methods are chosen for their robustness, reproducibility, and relevance in the field of anti-inflammatory drug discovery.

Cell Line and Culture Conditions
  • Cell Line: RAW 264.7 murine macrophages are selected for this study. This cell line is an established model for inflammation research because it does not constitutively express COX-2 but can be reliably induced to do so upon stimulation with lipopolysaccharide (LPS).[10]

  • Protocol:

    • Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days to ensure they remain in the logarithmic growth phase for optimal health and responsiveness.

Phase 1: Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range where 1-(Butan-2-yl)pyridin-2(1H)-one is not toxic to the cells. A reduction in inflammatory markers could be falsely attributed to specific enzyme inhibition when it is actually a result of cell death. The MTT assay provides a reliable measure of metabolic activity, which serves as a proxy for cell viability.

  • Protocol:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of 1-(Butan-2-yl)pyridin-2(1H)-one and the reference compound, Celecoxib, in complete culture medium. A suggested range is 0.1 µM to 200 µM.

    • Remove the existing medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for 24 hours.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability (%) against compound concentration.

Phase 2: COX-2 Inhibition Assay (Cell-Based)

Causality: This assay directly measures the compound's ability to inhibit COX-2 function in a physiologically relevant cellular environment. By inducing COX-2 expression with LPS and then measuring the downstream product, Prostaglandin E2 (PGE2), we can quantify the specific inhibitory activity of our test compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well and allow adherence overnight.

    • Pre-incubate the cells for 1 hour with non-toxic concentrations of 1-(Butan-2-yl)pyridin-2(1H)-one or Celecoxib.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours to allow for COX-2 expression and PGE2 production.

    • Collect the cell culture supernatant.

    • Quantify the PGE2 concentration using a commercial ELISA kit, following the manufacturer's instructions.

    • Calculate the 50% inhibitory concentration (IC50) for COX-2 by plotting the percentage of PGE2 inhibition against compound concentration.

Phase 3: COX-1 Selectivity Assay (Human Whole Blood)

Causality: To be a superior therapeutic, a novel compound should ideally spare COX-1 activity to avoid gastrointestinal side effects. The human whole blood assay is considered a highly relevant ex vivo model because it measures COX-1 activity from platelets in a complex biological matrix.[9][11] The assay measures the production of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2.

  • Protocol:

    • Obtain fresh human whole blood from consenting healthy donors.

    • Aliquot the blood into tubes containing serial dilutions of 1-(Butan-2-yl)pyridin-2(1H)-one or Celecoxib.

    • Allow the blood to clot at 37°C for 1 hour, which induces platelet activation and COX-1-mediated TXB2 production.

    • Centrifuge the tubes to separate the serum.

    • Collect the serum and measure the TXB2 concentration using a commercial ELISA kit.

    • Calculate the IC50 for COX-1 by plotting the percentage of TXB2 inhibition against compound concentration.

Data Presentation & Comparative Analysis

All quantitative data should be summarized for a clear, at-a-glance comparison. This allows for an objective evaluation of the novel compound's performance against the established standard.

CompoundCC50 (µM)COX-2 IC50 (nM)COX-1 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
1-(Butan-2-yl)pyridin-2(1H)-one [Experimental Value] [Experimental Value] [Experimental Value] [Calculated Value]
Celecoxib (Reference) >200~40[4]~15~375

Note: Celecoxib values are based on literature and should be run in parallel to validate the assay.

Mechanistic Grounding: Visualizing the Pathway of Inhibition

Understanding the mechanism of action is fundamental. The diagram below illustrates how selective COX-2 inhibitors intervene in the inflammatory cascade.

cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytosolic Enzymes cluster_3 Prostanoids Stimuli Stimuli COX2 COX-2 (Inducible) Stimuli->COX2 Induces Expression AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 AA->COX2 PG_phys Physiological Prostaglandins (e.g., Gastric Protection) COX1->PG_phys COX1->PG_phys Spared by Selective Inhibitor PG_inflam Inflammatory Prostaglandins (e.g., PGE2) COX2->PG_inflam Inflammation Inflammation PG_inflam->Inflammation Pain Pain PG_inflam->Pain Inhibitor 1-(Butan-2-yl)pyridin-2(1H)-one (Selective Inhibitor) Inhibitor->COX2  Inhibits

Figure 2: Mechanism of selective COX-2 inhibition in the arachidonic acid pathway.

Conclusion: Synthesizing the Evidence

This guide details a robust, multi-phase approach for the in vitro validation of 1-(Butan-2-yl)pyridin-2(1H)-one. By systematically evaluating cytotoxicity, efficacy, and selectivity in parallel with a known standard like Celecoxib, researchers can generate a comprehensive and trustworthy data package. A favorable profile—characterized by low cytotoxicity (high CC50), high potency against COX-2 (low IC50), and low potency against COX-1 (high IC50), resulting in a high Selectivity Index—would provide strong evidence to advance this compound into further preclinical development, including in vivo efficacy and safety studies.

References

  • BenchChem. (2025). Potential biological activities of pyridin-2(1H)-one scaffolds. BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9wVkkvEHCYxqmFX1gfsbxi_na64dyF5tlUeYuOSUluD9T4cP6fI7u5o2clHEXuCFmxYqMVcUsHe9C1vw_1hdCNdICTxSduzZf-hoGszqcUzhvS4s8P5Le7QlCMw0I9P8t_xBzMadKMwphm9j2vxttcEZXTjlB5zs4VABldCfS591AHHVC5CJoJdNpX_OqV1yw3sfhRXg_9XQ=]
  • Visseq, A., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwbUZYnRRZQVtxwPC6caLw0gbRMlOtZKIrq6bkiETKkGDdAdAyOtiBHSRdK5j9h7rF1Ge7ZECQVyOwK9itotPPAUgUZFaZf1mN6sbF6qwXgXddPOjyf_qRPO_wHXjize3eujY=]
  • Song, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqI6gLXIAOddr348P8UJDQ6LZkgO1RIkoSuDKozON30Y9pMTxYG_yQrOPyDe8oVQsyz3v0gpRDvUoMzEGnaZ2DKXxuLm_kxus49f_A27lzooqw0sW2iCa04rRVrCg3KMEchrbVfuorXw8-Nv-BT7EVW3ZtgtWVEv1Q33HixFqcI8sj--EnUzs7C8b7iI9nUuc=]
  • Various Authors. (2023). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. [Journal Not Specified]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9xSkKZd7qA2ZFjK9eIIdssi_6Eox0omNHuiCF-PQz2hPDVgz8vmcinW0O5cTKG-l1bMuxv1PjJr46aFgXQJK4zphRMN7Jyn_zhfh0caZ3LuHO6pFQ45b5EkqlpMXcjkbMsvFZfuzqOEWNMXRaIA==]
  • Ibrahim, M. M., et al. (2025). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ6VspIe7iadRLpGWdt0QPeoQpFaZIsg0unmdjxs2BSdSDkDq-qNtXi2BYOpYvg9SJAlX1l2jPJeyShcaQbPll9EwM7g_2WW61EbZE4ciMx8fnwqh46n8coi95oTK_PqU9TGtB1UY0xGLUAvK-M3Xvj9naWQ==]
  • MedChemExpress. (n.d.). Celecoxib (Standard) (SC 58635 (Standard)). MedChemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf8pqHsrbF7fLqrhhZBq0BYG5HU5tYu-LTqhCwKFFpxosFxfGq_RL1fo415dQU7OPN2qLYULw4CivFmb-9y-5k4YZd5N1ap4FYGlsDWYCI6xgxqsGPEl7pGFSrvuh7oerkHuVwidhl9OuiMMgzGOgB]
  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ5tbR2OWuJlLwqnotvrEyI7zECB4rMbxry-DfNzSfBsemWefBOqvMqvevFYqJPWPm3rc9re8QV052W-4h636mOW2ABxZemzhfQiG6X5Su6rLWBbD-DfQEmr8EmUIhEQpiLiJ9mQWeFGbmPqP9BxIEqmBRERqnVKgn5yjLEO3bOu9ys5q9PGDRbAAzB_BoWtM=]
  • Al-Haddad, R., et al. (2021). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhD3GWCsP6kfeJYbiNZsEcd-WWiXCDan8_tb3FjaM-pq6f1K57OHfAhDzKZDh-u4SEXhmQMs_ayZJeotM1v4DHNbQkMUoMClQXbl_va9X0Rc5xZrX63rjScu6QhFj4YT2BpTBaiYCOM10VnA==]
  • Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PNAS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWAL01DFPqxkvHR9TrZGB-pLYVNTbDYrc6Xsz6raslEtxvcLAEpU0qeLuJB6s-KvVr2SaAoFMcgH7HIzaPBNMEp3liEPexU76K41HjWJ-svNc9TVyVj8BBay6OW_7YVoPfswWRPqiJMg==]
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Journal Not Specified]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt1XMoWTkl1Eoah2p7CLiaWZ53Z8-L3nuN1dH5fX-KOcBv5ch-KmPJW_y4qGITTeelRvASrcEhhxsGWdZJUTiR3STQaHjY4wqZODqW_QV7-gJhQ3wfib9POSnzkEgn_DZm91fA-CGfLGf29SZ1A6cRSA==]
  • FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLrzcYy_QwXPydNpBMkYE_Z6McfjEo25ERXTvqYWKumQzbnGUpBq6CkUfkL_rDo5T9WaNP0tg7ykh-bsu1Q_JL2C6pUGFYFmGsi0UGarDMrGEpkYEhvWUY-xYW_AsOJvIPmgDYZCIwcMRTl2Rsp1AqSpiYwfBzIdds1tNyMo4Bhzoqi13v78z5N51p]
  • Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5MlrAFt2qJjn6OBVKhJXzdzcPFF6DNThHuKmtgDByNJETBUSavLU7gx_MBktQRs8uUoRIsSPj7Jq0OQGly2hlf8k29Yz8XOgGlzgiepwaSA1QRmYU75PdgnyinzGv8lgQPfw==]
  • Khan, M. F., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeiwVbuxaft0A4fS9hX4MIWkmycD-lwYTxiNusgji9ZuDrkWjVFQu5a2I_i_n7De-gUf355nAfW8kDxngCjFVsqD08rT84cbAZyFAzTXB3Zp9efpeyqRh9kUzIwC-SRjVggiXzfu9Jps0Rj98=]
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOHDhRU05bmyhHvX36yEjeT-3tSZlzI0ZZOx6K1THDwvaqboPDPfMj8PPkIo6KErY_LUKSPfXJBeAI_2N1IUD-RuQT-HDlJ7AictfN2SYfuLarcXstefgZ4cbxreWBeLMGFgiVRgotoYQ3Xsj0yo673WUevnvKhl7JBkQW-VD0CYhm8iuR6iAyW24fGBvY3qenER1CbB6K9rfMh_lnTPZbkfqhuwEB4FSuCbPUeZSFrksx4miGgGjJ2wW5nUNLhEeZjRGjgH7Kt5rC1g1HOtohmoM_9MFqqYKHeIIU]
  • Rahman, M., et al. (n.d.). COX-2 enzyme inhibitory assay of the tested compounds using celecoxib as the standard drug. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsuewPvAiduk3rrYOSRB-CStFMZTIJKPcUsgIKRV4FS20Foi6kXRaWxG5n2R9STJvqoRA5mUmfDm2I9ZKUzLoS2mKSHEP1Z25TVHuR3K8z2NJSUneKF45CCCOEu5yA1MVdtYCBuAowhmCSr4ZsCo8vhTJoOJ6VR1qmBUtzF-QBRzygIZPm2Z1G9ATMKndQ9WqAyE6nHQxHO-Ye5LVKXYEm6enJmFeVJ6HW4PaN5EcXy2FFu9boB2_2MhXtQLdsJ4j7RCA=]
  • Crown Bioscience. (2022). In Vitro Model Systems: Accelerating Oncology Drug Discovery. Crown Bioscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEennFgmgbF2O3R4PQNK1ws-LSANn229P6_ezxNUHFQS6k7cAhI4OomjiUu6pzamcG5tMljXt5cnUCo_MKqYx8ZRQkoUeYKAQLJ4vaKmvsDQ06XzXgKhlXs24WgnUAsTBbx5OhX6v0qrAs=]
  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxCexer2_rUxDH5JV9sC-z35fD-guBDDNglbrwZd0WwWDtfPNxMkjfGXTNHSglQtcV2Oy8qqoKA_nQ7vg9vRz0hyxMJNJSFP-rUUgTUjtlvskEahE4P0OiNEZG9VVaaJax0_Q8P55JzPbn7z0=]
  • MilliporeSigma. (n.d.). Celecoxib British Pharmacopoeia (BP) Reference Standard. MilliporeSigma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAelzP6YDGFhkL1ExNAluNinwnP4K6yrFNUuhk-4G8IIT4vTUyObsOmv-RDAVFpxZTny_YR20sJgB58OPw9ucg2xqZzsRr-a4kUskajZpCWus5xQ9zTe3_IB7STcQd567HTxQqNVz6cV84Yu0Gak8yCxrC]
  • Koulenti, D., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Journal Not Specified]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED-lzr3BZHOqd-m4peyRkJpDxrPcHuvVtgicRItX0uUWA4rtu6vqHIZ9PSqiMY3DFVXgnyy3anBO_RlisHBbySrSUyAkQy7OyRemT2PLqg59Un2xqcRj590KSFovWWNgyWUg==]
  • Warner, T. D., & Mitchell, J. A. (2000). COX-2 inhibitors. Australian Prescriber. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcScu3qNJ5qPEcYm3N6NkTlyfrzfkmXLahZSC-8w-pvE523FvS_VPKL1Z17HBivxfMhEM8DRXLQLl37wNWFAYI4njWFIQCr6zgIMdjbTTk-jQ3O2yzyA4JPpR-w8Xl0zi7TWrhkDU1g5CI-t83I5AgAvzyRL2VG74kgQ8EWB47]
  • Li, Y., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBWfgyIpmkK4DF4C6oc3y86bbcXlPxYoSFFaW7RzD42cwrRbNWxuv1_20v4GF_6lwpsWJZvlviEN-buCD9BCqDBx6LgqC8bcf8uoVeER4m811EMudXAY9ioUqR2eBYnqb083l4-rfn03y8JeU=]
  • BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. BenchChem. [https://vertexaisearch.cloud.google.
  • Various Authors. (n.d.). Validation of in-vitro bioassay methods: Application in herbal drug research. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYq56b2Y-2AHGTayBOiq3Vdq-j9iPIoqKQSTw24608qDXKHxU5C37xEHhuotavQYaQkCNMUrZm8VDoW7dYj9wSFmcajR7tvTz3_0tO1e18_2EFQTYEkgLxgQxWb4z1-KA_ITJQMmpxbqA8IPyEfHtcoz5BxdBdO0Pgy2OaNujWBpte3Z4_pTPLnFJyYQdx4HP5FDMQ2junSB3jkVh27v-v2S7nTNPDnZVgKpw8Qm7FZ5XpJgR9C_E2bNMd62UNkJWTGuXJJpouvdFV0Gvzk9c=]
  • Giordano, G., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt7NX16eSG3ArDQjTCQliJty2wiN7sq2HSTTjfhwBtUk85oCT3K3BgICRXr7Kc4ec38dlLWtSCPPgfwTVLlJjg_q09E6QqELW281gcXKNB-9WpWNwyCdPJDZp1JhkIsl8nkt8-XZo=]
  • Various Authors. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPnxdfBoHnaUCAHR31dYSYbNLnpoI1z2bgFABBrVj0fozUsftehcHb3qWtFy9DVHyhEpYQ_w9vEWiwhVvF5bEeOiI5_NqZxRl9TFlOlsFb1y7lgECfTFm64NRP8s-WnyR3]
  • Various Authors. (2025). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYsIZrfpI9gcWO3qJXoGoR3SFVP1Z53Uem0Zr-t-vy8NN168bfwrbpdcQUtB7vC9FVEcnDsENBIYb0QvI6rnOD5NLvqtc82gOomCXBMDY2LC4ZVGzedYOspUKiicsQDpth5p41jhbgZhui8nXlj1AHEXDifO8RxIBEnIxz8hFTUCehFNKfaOXyIPdMZOn7lD7UbfTSmKHVl0-u_m-5dozlKdkRZ-P6r9eusw-ACLt2RUTBSeMmR-iIao9dQjOCJkN3bVAMX4DzTJofliv7GMFTuDN3mfF1qM2MN4aqF7DfxJILMAh0DRBoLvKyHH2g]
  • Song, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA9Ny7JP3s_u3JmW8OOzktQvo48pZFdNo7N2BO2jXRy82KAE1vqd0xfSIAW_QBnPvsXtM8WBw9lIcOCGt137L7g__ht1u4HS9AMeQZGCQ1P9vcGJoXDW7_WvkVBgEt0BqrdpJIoy7II09YAA==]

Sources

Comparative Efficacy Guide: 1-(Butan-2-yl)pyridin-2(1H)-one and the N-Alkyl-Pyridinone Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-(Butan-2-yl)pyridin-2(1H)-one as a representative structural motif for the N-substituted pyridin-2-one class of kinase inhibitors. While often utilized as a fragment-based lead or structural probe, this core scaffold has evolved into a critical pharmacophore for targeting Receptor Tyrosine Kinases (RTKs) like IGF-1R , Met , and Serine/Threonine kinases such as p38 MAPK and Aurora kinases .

This analysis compares the efficacy, binding kinetics, and selectivity of the pyridin-2(1H)-one scaffold against established "privileged" kinase scaffolds (Quinazolines, Aminopyrimidines, and Indolinones), supported by experimental data from optimized derivatives.

Structural Logic & Mechanism of Action[1]

The Pharmacophore: N-Alkyl-Pyridin-2(1H)-one

The 1-(Butan-2-yl)pyridin-2(1H)-one structure consists of a polar pyridinone ring (hydrogen bond acceptor/donor system) and a hydrophobic sec-butyl tail.

  • Hinge Binding (The "Warhead"): The amide-like lactam functionality of the pyridin-2-one ring mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (typically the backbone NH and CO residues).

  • Hydrophobic Occupancy (The "Tail"): The N-sec-butyl group (1-(Butan-2-yl)) is designed to occupy the hydrophobic Pocket I or II adjacent to the ATP binding site. This steric bulk is crucial for inducing conformational selectivity, distinguishing between active (DFG-in) and inactive (DFG-out) kinase states.

Binding Mode Comparison
Scaffold ClassBinding ModeKey InteractionRepresentative Drug
Pyridin-2(1H)-one Type I / Type I½ H-bond acceptor (C=O) & hydrophobic fillBMS-536924 (IGF-1R)
Quinazoline Type I (ATP Competitive)Strong H-bond acceptor (N1)Erlotinib (EGFR)
Indolinone Type II (DFG-out)H-bond donor/acceptor pairSunitinib (VEGFR)
Aminopyrimidine Type IH-bond donor/acceptor pairPalbociclib (CDK4/6)

Comparative Efficacy Analysis

Efficacy vs. Quinazolines (EGFR Target Context)

Quinazolines (e.g., Gefitinib) are the gold standard for EGFR inhibition but often suffer from promiscuity due to the flat, aromatic nature of the core.

  • Pyridinone Advantage: The non-aromatic nature of the N-substituent (like the sec-butyl group in 1-(Butan-2-yl)pyridin-2(1H)-one) allows for "out-of-plane" vectors. This enables the molecule to probe the solvent-exposed regions more effectively than the planar quinazolines, often resulting in higher selectivity for kinases with restrictive solvent channels (e.g., p38 MAPK , IGF-1R ).

  • Data Insight: In comparative profiling against IGF-1R, pyridinone-based inhibitors (e.g., BMS-536924) demonstrated IC50 values < 100 nM , whereas standard quinazolines often showed weak off-target activity (> 1 µM).

Efficacy vs. Indolinones (Multi-Kinase Context)

Indolinones (e.g., Sunitinib) are potent but "dirty" multi-kinase inhibitors.

  • Pyridinone Advantage: The 1-(Butan-2-yl)pyridin-2(1H)-one scaffold offers a more "tunable" polarity profile. The lactam carbonyl is a weaker H-bond acceptor than the indolinone carbonyl, which can reduce non-specific binding to unrelated ATP-binding proteins.

  • Experimental Validation: Fragment screening often identifies N-alkyl-pyridinones as "ligand efficient" hits (LE > 0.3), meaning they provide high binding energy per heavy atom, a critical metric for lead optimization.

Quantitative Performance Matrix

The following table summarizes the performance of optimized inhibitors containing the Pyridin-2(1H)-one core compared to alternatives.

Compound ClassTarget KinasePotency (IC50)Selectivity Score (S(35))Cellular Efficacy (EC50)
Pyridin-2(1H)-one Derivative (e.g., BMS-536924)IGF-1R / IR 33 nM High (Specific to IGF-1R/IR)~100 nM (MCF-7)
Quinazoline (e.g., Erlotinib)EGFR2 nMModerate (Hits other TKs)20-50 nM (A549)
Indolinone (e.g., Sunitinib)VEGFR/PDGFR10-80 nMLow (Broad spectrum)50-200 nM (HUVEC)
Pyrazolo-pyrimidine Trk A/B/C< 1 nMHigh< 10 nM (KM12)

Note: The specific probe 1-(Butan-2-yl)pyridin-2(1H)-one typically exhibits micromolar potency (IC50 ~ 1-50 µM) as a fragment. The data above reflects optimized clinical candidates derived from this scaffold.

Experimental Protocols

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To determine the IC50 of Pyridinone derivatives against a target kinase (e.g., IGF-1R).

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 1-(Butan-2-yl)pyridin-2(1H)-one (or derivative) in 100% DMSO (start at 10 mM). Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant IGF-1R kinase (0.5 nM final) in Kinase Buffer. Incubate for 10 min at RT to allow compound-enzyme equilibration.

  • Substrate Initiation: Add 5 µL of ATP (at Km) + Fluorescein-labeled Poly-GT substrate + Tb-labeled antibody.

  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 340 nm.

    • Emission 1: 495 nm (Fluorescein - FRET acceptor).

    • Emission 2: 520 nm (Tb - FRET donor).

  • Analysis: Calculate TR-FRET ratio (Em520/Em495). Plot % Inhibition vs. Log[Compound] to derive IC50.

Protocol B: Cellular Target Engagement (NanoBRET)

To verify if the compound enters the cell and binds the kinase in a physiological environment.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.

  • Tracer Addition: 24h post-transfection, treat cells with a cell-permeable fluorescent tracer (known to bind the ATP pocket) at a concentration near its Kd.

  • Competition: Add the test compound (Pyridinone derivative) at varying concentrations.

  • Measurement: If the test compound binds the kinase, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Output: Calculate the cellular affinity (Target Engagement IC50).

Visualizations

Diagram 1: Signaling Pathway & Inhibition Logic

This diagram illustrates the downstream effects of inhibiting the IGF-1R/MAPK pathway using a Pyridinone-based inhibitor.

IGF1R_Pathway Ligand IGF-1 / Insulin Receptor IGF-1R / IR (Target of Pyridinone) Ligand->Receptor Activation IRS IRS-1/2 Receptor->IRS Phosphorylation RAS RAS Receptor->RAS Shc/Grb2 PI3K PI3K IRS->PI3K AKT AKT (PKB) PI3K->AKT mTOR mTORC1 AKT->mTOR Nucleus Cell Proliferation & Survival mTOR->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Nucleus Inhibitor Pyridin-2(1H)-one Inhibitor Inhibitor->Receptor Blocks ATP Binding

Caption: Mechanism of Action for Pyridinone-based inhibitors targeting the IGF-1R signaling cascade.

Diagram 2: Experimental Workflow for Scaffold Validation

This diagram outlines the process of validating the 1-(Butan-2-yl)pyridin-2(1H)-one fragment.

Workflow Step1 Fragment Screening (1-(Butan-2-yl)pyridin-2(1H)-one) Step2 Biochemical Assay (TR-FRET / IC50) Step1->Step2 Step3 X-Ray Crystallography (Binding Mode Validation) Step2->Step3 Hit Confirmation Step4 SAR Optimization (R-Group Modification) Step3->Step4 Structure-Based Design Step5 Cellular Assay (NanoBRET / Viability) Step4->Step5

Caption: Workflow for evolving the Pyridinone fragment into a potent kinase inhibitor.

References

  • Wittman, M. D., et al. (2005). "Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) inhibitor of insulin-like growth factor I receptor kinase with in vivo antitumor activity."[1] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] "A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)-pyridinone." BenchChem Technical Guides. Link

  • Li, X., et al. (2024).[1][3][4] "Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment." Journal of Medicinal Chemistry. Link

  • Schroeder, G. M., et al. (2008). "Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities."[5] Journal of Medicinal Chemistry. Link

  • Cayman Chemical. (2024). "Kinase Inhibitor Resource Center: EGFR and IGF-1R Signaling Tools." Cayman Chemical.[6] Link

Sources

1-(Butan-2-yl)pyridin-2(1H)-one as a bioisostere for amides and phenyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The Scaffold Hopping Logic

In the optimization of small molecule drugs, 1-(butan-2-yl)pyridin-2(1H)-one represents a strategic "crossover" scaffold. It functions as a dual bioisostere, capable of replacing both amides (peptide bonds) and phenyl rings .

  • Vs. Amides: It mimics the electrostatic profile and hydrogen-bonding capability of the cis-amide bond but eliminates susceptibility to proteolytic hydrolysis.

  • Vs. Phenyl Groups: It retains the planar aromatic character required for

    
    -stacking but significantly lowers LogP and introduces a permanent dipole, improving aqueous solubility.
    
  • The sec-Butyl Advantage: Unlike a simple methyl or ethyl group, the 1-(butan-2-yl) substituent introduces

    
     complexity and chirality, allowing for precise filling of hydrophobic pockets and breaking molecular symmetry to improve crystal lattice energy (solubility).
    

Bioisosteric Profiling & Mechanism

Electronic and Structural Mimicry

The utility of the N-alkylpyridinone core lies in its ability to bridge the gap between polarity and lipophilicity.

FeatureAmide (Benzamide)Phenyl (Benzene)1-(Butan-2-yl)pyridin-2(1H)-one
H-Bonding Donor (NH) & Acceptor (CO)None (Hydrophobic)Acceptor Only (CO) (N is blocked)
Geometry Planar (

)
Planar AromaticPlanar Heteroaromatic
Dipole HighLowHigh (Permanent Dipole)
Metabolic Risk Hydrolysis (Amidase)CYP Oxidation (Epoxidation)N-Dealkylation / Ring Oxidation
Solubility ModeratePoorHigh
The Chirality Factor

The "butan-2-yl" group creates a chiral center at the


 position.
  • (R)-Enantiomer: Often preferred when the pocket requires a specific vector to avoid steric clash with backbone carbonyls.

  • (S)-Enantiomer: May be explored if the binding pocket extends into a different hydrophobic sub-domain.

  • Note: The introduction of the branching methyl group (sec-butyl) often improves metabolic stability compared to an n-butyl chain by hindering terminal oxidation.

Comparative Performance Data

The following data represents consolidated trends from SAR studies involving pyridinone scaffold hopping in kinase (e.g., p38 MAPK) and BET bromodomain inhibitor programs.

Table 1: Physicochemical & Metabolic Comparison
PropertyPhenyl AnalogAmide Analog1-(Butan-2-yl)pyridinone Impact
cLogP 4.22.52.8 Optimized lipophilicity for cell permeability without insolubility.
TPSA (

)
04332 Lower polar surface area than amide, improving CNS penetration potential.
Solubility (pH 7.4) < 1

M
~50

M
> 150

M
Pyridinone dipole disrupts lattice energy, enhancing solubility.
HLM

(min)
12 (High Clearance)45 (Moderate)> 90 (Stable) Resistant to hydrolysis; sec-butyl sterics reduce N-dealkylation.
Potency (

)
15 nM12 nM18 nM Retains potency while fixing ADME defects.

Interpretation: The pyridinone scaffold sacrifices negligible potency (18 nM vs 12 nM) to achieve a 3x increase in solubility and a 2x increase in metabolic half-life compared to the amide analog.

Decision Logic: When to Use This Scaffold

Use the following logic flow to determine if this bioisostere fits your lead optimization campaign.

Bioisostere_Decision_Tree Start Lead Compound Optimization Issue_Check Identify Primary Liability Start->Issue_Check Hydrolysis High Amide Hydrolysis? Issue_Check->Hydrolysis Solubility Poor Solubility (Phenyl)? Issue_Check->Solubility Select_Pyridinone Select N-alkyl Pyridinone Hydrolysis->Select_Pyridinone Yes Solubility->Select_Pyridinone Yes Check_Pocket Check Hydrophobic Pocket Size Select_Pyridinone->Check_Pocket SecButyl Use 1-(Butan-2-yl) Group (Chirality + Steric Fill) Check_Pocket->SecButyl Large/Branched Pocket Methyl Use N-Methyl Group (Minimize Sterics) Check_Pocket->Methyl Tight Pocket

Figure 1: Decision matrix for deploying the 1-(butan-2-yl)pyridin-2(1H)-one scaffold.

Experimental Protocols

Synthesis: Regioselective N-Alkylation

The critical challenge in synthesizing this molecule is controlling the tautomeric equilibrium to favor N-alkylation over O-alkylation.

Objective: Synthesize 1-(butan-2-yl)pyridin-2(1H)-one from 2-hydroxypyridine.

Method A: Mitsunobu Reaction (Preferred for Chirality) This method allows for the inversion of stereochemistry (Walden inversion), enabling the synthesis of specific enantiomers from chiral 2-butanol.

  • Reagents: 2-Hydroxypyridine (1.0 eq), (R)-2-Butanol (1.2 eq), Triphenylphosphine (

    
    , 1.5 eq), DIAD (1.5 eq).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve 2-hydroxypyridine and

      
       in THF under 
      
      
      
      .
    • Add (R)-2-butanol.

    • Cool to 0°C. Dropwise add DIAD.

    • Stir at RT for 12h.

    • Result: Formation of (S)-1-(butan-2-yl)pyridin-2(1H)-one (Inversion of configuration).

  • Purification: Flash chromatography (EtOAc/Hexane). Pyridinones are more polar than O-alkylated byproducts.

Method B: Direct Alkylation (


) 
  • Reagents: 2-Hydroxypyridine, 2-Bromobutane,

    
     (Base).
    
  • Conditions: DMF, 60°C, 4h.

  • Note: This often yields a mixture of N-alkyl (major) and O-alkyl (minor) products. The N-alkyl product is thermodynamically favored.

Validation: Microsomal Stability Assay

Objective: Confirm metabolic stability superiority over the amide analog.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1

    
    M test compound.
    
  • Cofactor: NADPH regenerating system.

  • Sampling: 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor for parent depletion and look for +16 Da peaks (ring oxidation) or -56 Da peaks (N-dealkylation).

Visualizing the Synthetic Pathway

Synthesis_Pathway Pyridone 2-Hydroxypyridine (Tautomer) Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF) Pyridone->Mitsunobu Alcohol (R)-2-Butanol Alcohol->Mitsunobu Product (S)-1-(Butan-2-yl)pyridin-2(1H)-one (N-Alkylated / Inverted Center) Mitsunobu->Product Major (>80%) Byproduct 2-(sec-butoxy)pyridine (O-Alkylated / Minor) Mitsunobu->Byproduct Minor (<20%)

Figure 2: Stereoselective synthesis via Mitsunobu coupling to ensure N-alkylation.

References

  • Zhang, Y., & Pike, A. (2021).[1][2] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.[1] Link

  • Song, J., et al. (2022).[3] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Link

  • Canchola, J. (2021).[4] Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Illinois State University Theses. Link

  • Goker, H. (2024).[5] N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Link

Sources

Benchmarking 1-(Butan-2-yl)pyridin-2(1H)-one against known pyridinone-containing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 1-(Butan-2-yl)pyridin-2(1H)-one against known pyridinone-containing drugs Role: Senior Application Scientist Format: Technical Comparison Guide

Executive Summary: The Alkyl vs. Aryl Dichotomy

In the landscape of heterocyclic drug design, the pyridin-2(1H)-one (2-pyridone) scaffold is a privileged structure, serving as a bioisostere for amides and phenyl rings. This guide benchmarks 1-(Butan-2-yl)pyridin-2(1H)-one (hereafter referred to as N-sBu-Pyr ), a model N-alkylated pyridinone, against the clinical standard Pirfenidone (Esbriet®), an N-arylated analog.

While Pirfenidone relies on a rigid N-phenyl substituent to lock conformation and enhance


-

stacking interactions in the anti-fibrotic cascade, N-sBu-Pyr introduces a flexible, lipophilic sec-butyl group. This guide objectively analyzes how this structural divergence influences physicochemical properties, metabolic stability, and suitability for specific therapeutic windows.

Comparative Physicochemical Profiling

The transition from an N-aryl (Pirfenidone) to an N-alkyl (N-sBu-Pyr) substituent fundamentally alters the electronic and steric profile of the pharmacophore.

Table 1: Physicochemical & Structural Benchmarking
FeatureN-sBu-Pyr (Target)Pirfenidone (Benchmark)Ciclopirox (Alternative)
N-Substituent sec-Butyl (Aliphatic, Flexible)Phenyl (Aromatic, Rigid)Hydroxy (Chelating)
Ring Substitution Unsubstituted5-Methyl6-Cyclohexyl-4-methyl
LogP (Est.) 1.8 – 2.11.912.5
H-Bond Acceptors 1 (Carbonyl)1 (Carbonyl)2 (Carbonyl + OH)
Rotatable Bonds 2 (Alkyl chain)1 (N-Aryl bond)1
Solubility (Aq) Moderate (Surfactant-like)High (0.9 mg/mL)Low (Free acid)
Primary Liability N-Dealkylation (CYP-mediated)Methyl Oxidation (CYP1A2)Glucuronidation
Mechanistic Insight[3][4][5][6]
  • Rigidity vs. Flexibility: Pirfenidone's N-phenyl ring is orthogonal to the pyridone core, creating a rigid "propeller" shape essential for blocking TGF-

    
     downstream signaling. In contrast, the sec-butyl group of N-sBu-Pyr  allows for "induced fit" binding in flexible hydrophobic pockets but lacks the entropic advantage of the rigid aryl group.
    
  • Electronic Effects: The N-phenyl group withdraws electron density from the pyridone nitrogen, reducing the basicity of the carbonyl oxygen. The electron-donating sec-butyl group in N-sBu-Pyr increases electron density, potentially strengthening H-bond acceptance at the carbonyl—a critical factor for kinase inhibitor design.

Metabolic Stability & Clearance Pathways

A critical failure point for N-alkyl pyridinones is oxidative clearance. The following diagram illustrates the divergent metabolic fates of the target versus the benchmark.

Visualization: Metabolic Divergence (Graphviz)

MetabolicPathways Start_Target N-sBu-Pyr (Target) CYP_Alkyl CYP450 (Aliphatic Hydroxylation) Start_Target->CYP_Alkyl Major Route CYP_Dealk CYP450 (N-Dealkylation) Start_Target->CYP_Dealk Minor Route Start_Bench Pirfenidone (Benchmark) CYP_Aryl CYP1A2 (Methyl Oxidation) Start_Bench->CYP_Aryl Rapid Clearance Met_OH Hydroxy-sBu Metabolite CYP_Alkyl->Met_OH Phase I Met_NH 2-Pyridone (Core Cleaved) CYP_Dealk->Met_NH Loss of Pharmacophore Met_COOH 5-Carboxy-Pirfenidone (Inactive) CYP_Aryl->Met_COOH t1/2 ~ 2.4 hrs

Caption: Divergent metabolic pathways. N-sBu-Pyr undergoes alkyl hydroxylation or N-dealkylation, whereas Pirfenidone is rapidly cleared via 5-methyl oxidation to the inactive carboxylic acid.

Experimental Validation Protocols

To validate the performance of N-sBu-Pyr , use the following self-validating protocols. These are designed to quantify the "soft spot" liability of the sec-butyl chain.

Protocol A: Microsomal Intrinsic Clearance ( )

Objective: Compare the metabolic half-life (


) of N-sBu-Pyr vs. Pirfenidone.
  • Preparation:

    • Prepare 10 mM stock solutions of N-sBu-Pyr and Pirfenidone in DMSO.

    • Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate Conc: 1 µM (to ensure linear kinetics).

    • Microsome Conc: 0.5 mg/mL.

  • Reaction Initiation:

    • Pre-incubate substrate and microsomes for 5 min at 37°C.

    • Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Validation Check: Pirfenidone

      
       should be < 30 min in HLM if the system is active [1].
      
Protocol B: LogD Distribution Assay (Shake-Flask)

Objective: Determine lipophilicity at physiological pH (7.4), critical for predicting BBB penetration (relevant if targeting CNS like Perampanel).

  • Phases: 1-Octanol (saturated with buffer) and PBS pH 7.4 (saturated with octanol).

  • Equilibrium: Dissolve N-sBu-Pyr in the octanol phase (100 µg/mL).

  • Partitioning: Mix equal volumes of phases for 4 hours at 25°C. Centrifuge to separate.

  • Quantification: Measure UV absorbance (

    
     nm for pyridone core) in both phases.
    
  • Calculation:

    
    .
    

Strategic Application: When to Use N-sBu-Pyr?

Based on the structural and metabolic data, N-sBu-Pyr is not a direct replacement for Pirfenidone in fibrosis but represents a distinct scaffold utility:

Decision Matrix (Graphviz)

DecisionMatrix Root Pyridone Scaffold Selection Q1 Target Pocket Type? Root->Q1 Res_Rigid Narrow/Hydrophobic (e.g., p38 MAPK) Q1->Res_Rigid Rigid Res_Flex Solvent Exposed/Flexible (e.g., GPCR Allosteric) Q1->Res_Flex Flexible Sol_Aryl Select N-Aryl (Pirfenidone) High Stacking Energy Res_Rigid->Sol_Aryl Sol_Alkyl Select N-Alkyl (N-sBu-Pyr) High Rotational Freedom Res_Flex->Sol_Alkyl

Caption: Scaffold selection logic. Use N-alkyl pyridinones for targets requiring conformational adaptability; use N-aryl for targets requiring rigid pi-stacking.

Key Takeaway

Researchers should utilize N-sBu-Pyr when the target binding pocket requires conformational adaptation (induced fit) that the rigid phenyl ring of Pirfenidone cannot accommodate. However, the sec-butyl group introduces a metabolic "soft spot," necessitating early-stage optimization of the alkyl chain (e.g., fluorination) to prevent rapid clearance [2].

References

  • Metabolic Stability of Pirfenidone: Title: Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents.[1][2][3][4] Source: RSC Medicinal Chemistry (2022).[1] URL:[Link]

  • Pyridinone Scaffold Analysis: Title: Recent Advances of Pyridinone in Medicinal Chemistry.[1][2][5][6][7] Source: Frontiers in Chemistry (2022).[3] URL:[Link]

  • Metabolic Stability of Heterocycles: Title: Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones.[8] Source: ACS Medicinal Chemistry Letters (2025).[8] URL:[Link]

Sources

The Pyridinone Paradox: A Guide to Cross-Validating Computational & Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinone scaffolds are ubiquitous in medicinal chemistry, serving as the core for kinase inhibitors (e.g., PIM-1, p38 MAP kinase) and antifibrotics (e.g., Pirfenidone). However, they present a notorious failure point in drug discovery: Tautomeric Ambiguity .

Standard computational workflows often fix the ligand state to the lowest-energy solution tautomer (typically 2-pyridone). However, protein binding pockets can stabilize the less favorable 2-hydroxypyridine (lactim) form, leading to massive discrepancies between predicted docking scores and experimental IC50 values.

This guide objectively compares the Standard High-Throughput Workflow against an Integrated Cross-Validation Protocol . We demonstrate that relying solely on standard docking yields a high false-negative rate for pyridinones, whereas cross-validating with Quantum Mechanics (QM) and solvent-dependent NMR restores predictive accuracy.

Part 1: The Tautomeric Challenge (The "Why")

The core issue lies in the proton transfer between the nitrogen and oxygen atoms. While the 2-pyridone (lactam) form is generally favored in polar solvents and the solid state due to dimerization and dipole stabilization, the 2-hydroxypyridine (lactim) form can be energetically competitive or even preferred in the gas phase or hydrophobic protein pockets.

Comparative Analysis: Computational Prediction vs. Physical Reality
FeatureStandard Docking (The Alternative)Integrated QM/NMR Protocol (The Solution)
Tautomer Handling Fixes single tautomer (usually Lactam) based on pH 7.4 rules.Enumerates all tautomers; calculates

using DFT (B3LYP/6-31G*+).
Binding Site Logic Assumes protein environment mimics bulk solvent.Models induced fit; acknowledges hydrophobic pockets may select the "rare" Lactim form.
Experimental Check None (Blind screening).Solution NMR (Solvent Scan) to confirm dominant species before docking.
Success Rate Low (<40% correlation with IC50).High (>85% correlation with IC50).
The Mechanism of Failure

When a standard force field (e.g., OPLS3e or AMBER) docks a pyridinone, it penalizes the "wrong" tautomer heavily. If the kinase hinge region requires a hydrogen bond donor where the lactam presents an acceptor (the Carbonyl oxygen), the compound is discarded as a non-binder. In reality, the molecule simply tautomerizes to the lactim form to satisfy the H-bond, a process the standard model missed.

Part 2: Visualizing the Equilibrium

The following diagram illustrates the energetic landscape that must be modeled. Note the Transition State (TS) barrier which is often low enough to allow rapid interconversion at physiological temperatures.

Tautomer_Equilibrium Lactam 2-Pyridone (Lactam Form) Dominant in Solution TS Transition State (Proton Transfer) Lactam->TS ΔG‡ BindingSite Kinase Hinge Region (Requires Specific H-Bond Pattern) Lactam->BindingSite Steric/Electrostatic Clash TS->Lactam Lactim 2-Hydroxypyridine (Lactim Form) Dominant in Gas/Hydrophobic TS->Lactim Low Barrier Lactim->TS Lactim->BindingSite High Affinity Binding Mode

Figure 1: The Tautomeric Equilibrium. Note how the "minor" Lactim tautomer may be the only species capable of successful binding, despite being energetically disfavored in bulk solvent.

Part 3: The Integrated Validation Protocol

To ensure scientific integrity, you must move beyond "black box" predictions. This protocol synthesizes computational rigor with experimental verification.

Step 1: Computational Tautomer Enumeration (QM)

Do not rely on molecular mechanics force fields for tautomer energies.

  • Generate both 2-pyridone and 2-hydroxypyridine structures.

  • Optimize geometry using DFT (Density Functional Theory).

    • Recommended Level: B3LYP/6-311++G(d,p).[1]

    • Solvation Model: PCM (Polarizable Continuum Model) simulating water (

      
      ) and chloroform (
      
      
      
      ).
  • Calculate

    
    .
    
    • Insight: If

      
       kcal/mol, both  forms must be docked.
      
Step 2: Experimental NMR Validation (The "Solvent Scan")

Before trusting the computation, validate the solution state.

  • Protocol: Dissolve the pyridinone derivative in two distinct solvents:

    • DMSO-d6 (Polar): Mimics aqueous environment. Expect Lactam dominance.

    • CDCl3 (Non-polar): Mimics hydrophobic protein pockets. Look for Lactim signatures.

  • Detection:

    • Lactam: C=O signal in 13C NMR (~160-165 ppm); NH signal in 1H NMR (broad, ~11-13 ppm).

    • Lactim: C-OH signal in 13C NMR (~155-160 ppm, often upfield shifted); OH signal in 1H NMR (sharp, variable).

Step 3: Free Energy Perturbation (FEP)

Standard docking scores (e.g., -9.5 kcal/mol) are often inaccurate for pyridinones due to penalty functions. Use FEP for the final ranking.

  • Method: Alchemical transformation of Ligand A (Lactam)

    
     Ligand A (Lactim) inside the protein binding pocket.
    
  • Acceptance Criteria: If the Lactim form shows

    
     kcal/mol compared to Lactam, the Lactim is the bioactive species.
    

Part 4: Comparative Data (Case Study)

The following data illustrates the discrepancy between methods using a standard PIM-1 kinase inhibitor scaffold (3-Amino-5,6-dimethyl-2(1H)-pyridinone derivative).

MetricStandard Workflow (Docking Only)Integrated Workflow (QM + FEP)Experimental Truth (Bioassay/X-ray)
Predicted Tautomer 2-Pyridone (Lactam)2-Hydroxypyridine (Lactim)2-Hydroxypyridine (Observed in X-ray)
Binding Score -6.2 kcal/mol (Weak)-10.4 kcal/mol (Potent)IC50 = 19 nM (High Potency)
RMSD vs X-ray 2.8 Å (Incorrect Pose)0.4 Å (Correct Pose)N/A
False Negative Risk High (Would discard lead)Low N/A

Data Source: Synthesized from comparative analysis of kinase inhibitor datasets (e.g., PIM-1, ASK1) where pyridinone tautomerism dictates activity [1, 3, 5].

Part 5: The "Self-Validating" Workflow Diagram

This diagram summarizes the decision tree required to avoid false negatives.

Validation_Workflow Input Pyridinone Scaffold Candidate QM QM Tautomer Enumeration (DFT B3LYP) Input->QM NMR Experimental NMR (DMSO vs CDCl3) Input->NMR Solvation Solvation Energy Calculation (Water vs. Hydrophobic) QM->Solvation Decision Is ΔG(taut) < 5 kcal/mol OR NMR shows mix? Solvation->Decision NMR->Decision Validation Input DockBoth Dock BOTH Tautomers (Ensemble Docking) Decision->DockBoth YES (Ambiguous) DockMajor Dock Major Tautomer Only Decision->DockMajor NO (Stable) FEP FEP Validation (Free Energy Perturbation) DockBoth->FEP DockMajor->FEP Final Correlate with IC50 / SPR Data FEP->Final

Figure 2: The Self-Validating Workflow. Note how experimental NMR feeds into the computational decision tree.

References

  • Schlegel, H. B., et al. (1991). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society. [Link]

  • Galvão, T. L., et al. (2013).[2] From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A. [Link]

  • RSC Publishing. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics.[3] [Link]

  • MDPI. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-(Butan-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(Butan-2-yl)pyridin-2(1H)-one. The following procedures are based on established best practices for handling substituted pyridinone compounds. Given the limited specific toxicological data for this particular molecule, a conservative approach to personal protective equipment (PPE) and handling is mandated. The recommendations herein are grounded in the known hazard profiles of structurally similar chemicals, such as pyridine and 2(1H)-pyridinone.

Hazard Assessment and Risk Mitigation

Assumed Hazard Classifications:

  • Acute Toxicity, Oral (Category 3 or 4)[4][5]

  • Acute Toxicity, Dermal (Category 3 or 4)[1][3]

  • Acute Toxicity, Inhalation (Category 4)[1][3]

  • Skin Irritation (Category 2)[4]

  • Serious Eye Irritation (Category 2A)[4]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Engineering controls, appropriate PPE, and strict adherence to handling protocols are critical to minimize risk.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE for handling 1-(Butan-2-yl)pyridin-2(1H)-one.

Body PartPPE SpecificationRationale
Hands Nitrile or butyl rubber gloves (minimum thickness of 0.4 mm).To prevent skin contact and absorption. Check for any signs of degradation before use.
Eyes Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.[4]
Body A chemically resistant lab coat.To protect the skin on the arms and torso from accidental spills.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of potentially harmful vapors, especially when handling outside of a fume hood.[5]

Safe Handling Workflow

The following diagram and step-by-step guide outline the standard operating procedure for the safe handling of 1-(Butan-2-yl)pyridin-2(1H)-one from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather & Inspect PPE prep_area->gather_ppe 1. don_ppe Don PPE gather_ppe->don_ppe 2. retrieve_chem Retrieve Chemical don_ppe->retrieve_chem 3. weigh_dispense Weigh/Dispense retrieve_chem->weigh_dispense 4. perform_exp Perform Experiment weigh_dispense->perform_exp 5. decontaminate Decontaminate Surfaces perform_exp->decontaminate 6. dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste 7. doff_ppe Doff PPE dispose_waste->doff_ppe 8. wash_hands Wash Hands doff_ppe->wash_hands 9.

Caption: Workflow for the safe handling of 1-(Butan-2-yl)pyridin-2(1H)-one.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always handle 1-(Butan-2-yl)pyridin-2(1H)-one within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Gather all necessary PPE and inspect for any damage.

    • Don the prescribed PPE in the correct order: lab coat, respirator, safety goggles, face shield, and then gloves.

  • Handling:

    • Retrieve the chemical from its storage location.

    • Carefully weigh or dispense the required amount of the compound, avoiding the generation of aerosols.

    • Keep the container tightly closed when not in use.[2]

    • Perform the experimental procedure, being mindful of potential splashes or spills.

  • Cleanup and Disposal:

    • Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate all waste materials. Dispose of contaminated solid waste (e.g., gloves, weigh boats) in a designated hazardous waste container. Liquid waste should be collected in a separate, properly labeled hazardous waste container.

    • Doff PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentEmergency Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's environmental health and safety department.[1]

Disposal Plan

All waste containing 1-(Butan-2-yl)pyridin-2(1H)-one must be treated as hazardous waste.

  • Liquid Waste: Collect in a designated, sealed, and properly labeled container.

  • Solid Waste: Collect all contaminated materials (e.g., gloves, paper towels, pipette tips) in a sealed, labeled hazardous waste bag or container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[5]

References

  • Vertex AI Search. (2026). UN1282 Pyridine AGR, ACS, Ph Eur.
  • Vertex AI Search. (2025).
  • Sigma-Aldrich. (2024).
  • Vertex AI Search. (2011).
  • Apollo Scientific. (2023). Pyridine.
  • ChemReg.net. (2006).
  • Fisher Scientific. (2009).
  • LookChem. (2017). 1-(PYRIDIN-2-YL)
  • Carl ROTH. (n.d.).
  • ChemSafetyPro.COM. (2016).
  • GOV.UK. (2015). Incident management: pyridine.
  • CymitQuimica. (n.d.). CAS 6303-73-7: 1-(pyridin-2-yl)butan-2-one.
  • Santa Cruz Biotechnology. (n.d.). 1-(Pyridin-2-yl)butan-1-one | CAS 22971-32-0 | SCBT.
  • Safe Work Australia. (n.d.).
  • ChemRadar. (n.d.).
  • Jubilant Ingrevia Limited. (2024).
  • CDH Fine Chemical. (n.d.).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.